11-dehydro-TXB3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMLWQISGEXBB-XMEKLSCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the 11-Dehydro-Thromboxane B3 Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eicosanoids, a family of signaling molecules derived from polyunsaturated fatty acids, play a pivotal role in numerous physiological and pathological processes, including inflammation, hemostasis, and cardiovascular disease. While the biosynthesis and function of eicosanoids derived from the omega-6 fatty acid arachidonic acid (AA) have been extensively studied, there is a growing interest in the metabolic fate of omega-3 fatty acids, such as eicosapentaenoic acid (EPA). This technical guide provides a comprehensive overview of the biosynthesis of 11-dehydro-thromboxane B3 (11-d-TXB3), a stable urinary metabolite of thromboxane A3 (TXA3), which is synthesized from EPA. Understanding this pathway is crucial for researchers and drug development professionals seeking to modulate thromboxane-mediated signaling and explore the therapeutic potential of omega-3 fatty acids.
The 11-Dehydro-Thromboxane B3 Biosynthesis Pathway
The biosynthesis of 11-d-TXB3 is a multi-step enzymatic process that begins with the release of eicosapentaenoic acid (EPA) from the cell membrane and culminates in the formation of a stable metabolite excreted in the urine. This pathway is analogous to the well-characterized synthesis of 11-dehydro-thromboxane B2 from arachidonic acid.
1. Eicosapentaenoic Acid (EPA) Release: Upon cellular stimulation by various agonists (e.g., thrombin, collagen), phospholipase A2 (PLA2) is activated and cleaves EPA from the sn-2 position of membrane phospholipids.
2. Cyclooxygenase (COX) Activity: Free EPA is then metabolized by cyclooxygenase (COX) enzymes, primarily COX-1 in platelets, to form the unstable endoperoxide intermediate, prostaglandin H3 (PGH3). EPA is generally considered a poorer substrate for COX enzymes compared to arachidonic acid.
3. Thromboxane Synthase Activity: PGH3 is subsequently converted to the biologically active but highly unstable thromboxane A3 (TXA3) by the enzyme thromboxane synthase.
4. Spontaneous Hydrolysis: Due to its short half-life, TXA3 is rapidly and non-enzymatically hydrolyzed to the more stable, yet biologically inactive, thromboxane B3 (TXB3).
5. Enzymatic Metabolism to 11-Dehydro-Thromboxane B3: Thromboxane B3 undergoes further metabolism in the circulation. The key step in the formation of the urinary metabolite is the oxidation of the C-11 hydroxyl group of TXB3 by 11-hydroxydehydrogenase to form 11-dehydro-thromboxane B3. This stable metabolite is then excreted in the urine and serves as a reliable biomarker for in vivo TXA3 production.
Quantitative Data
Quantitative analysis of the intermediates and products of the 11-dehydro-thromboxane B3 biosynthesis pathway is essential for understanding its regulation and biological significance.
Enzyme Kinetics
While extensive kinetic data exists for the metabolism of arachidonic acid by COX and thromboxane synthase, specific kinetic parameters for the eicosapentaenoic acid pathway are not as well-defined in the literature. EPA is known to be a competitive inhibitor of arachidonic acid metabolism by COX enzymes.
| Enzyme | Substrate | Km | Vmax | Notes |
| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | ~5 µM | Not specified | - |
| Cyclooxygenase-1 (COX-1) | Eicosapentaenoic Acid | Not readily available | Not readily available | EPA is a poorer substrate than arachidonic acid. |
| Thromboxane Synthase | Prostaglandin H2 | Not readily available | Not readily available | - |
| Thromboxane Synthase | Prostaglandin H3 | Not readily available | Not readily available | - |
Metabolite Levels
The measurement of urinary 11-dehydro-thromboxane B3 provides a non-invasive method to assess in vivo thromboxane A3 production.
| Metabolite | Biological Fluid | Concentration Range | Conditions | Citation |
| 11-Dehydro-thromboxane B3 | Human Urine | 1.29 - 7.64 pg/mg creatinine | Healthy volunteers | [1] |
| 11-Dehydro-thromboxane B3 | Human Urine | Increased | Following dietary EPA supplementation | [1] |
| Thromboxane B3 | Platelet-rich plasma | ~5-15% of TXB2 formation | In vitro stimulation | |
| 11-Dehydro-thromboxane B2 | Human Urine | 38% reduction | Following 10 weeks of fish oil supplementation |
Experimental Protocols
Accurate measurement of the components of the 11-dehydro-thromboxane B3 pathway is critical for research and clinical applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 11-Dehydro-Thromboxane B3
This method offers high sensitivity and specificity for the quantification of 11-dehydro-thromboxane B3 in urine.
1. Sample Preparation:
- To a urine sample (e.g., 5 mL), add an internal standard, such as [¹⁸O₂]11-dehydro-thromboxane B3.
- Perform solid-phase extraction (SPE) using a C18 cartridge to purify the sample.
- Further purify the sample using a silica gel column.
2. Derivatization:
- Convert the extracted 11-dehydro-thromboxane B3 to its methyl ester by treatment with diazomethane.
- Convert the C-11 keto group to an n-propylamide derivative.
- Silylate the hydroxyl groups to form dimethylisopropylsilyl ethers.
3. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., MP-65HT).
- Use a mass spectrometer operating in the selected ion monitoring (SIM) mode.
- Monitor the following ions (m/z): 696.4511 for 11-dehydro-TXB3 and 700.4597 for the [¹⁸O₂] internal standard[1].
4. Quantification:
- Calculate the ratio of the peak area of the analyte to the internal standard.
- Determine the concentration of 11-dehydro-thromboxane B3 using a standard curve generated with known amounts of the analyte.
Enzyme-Linked Immunosorbent Assay (ELISA) for 11-Dehydro-Thromboxane B3
While a specific commercial ELISA kit for 11-dehydro-thromboxane B3 is not widely available, a general competitive ELISA protocol can be adapted. This method is suitable for higher throughput screening.
1. Plate Coating:
- Coat a 96-well microplate with a capture antibody specific for 11-dehydro-thromboxane B3.
- Incubate and then wash the plate to remove unbound antibody.
- Block the remaining protein-binding sites on the plate.
2. Competitive Reaction:
- Add standards or urine samples to the wells, followed by the addition of a known amount of enzyme-conjugated 11-dehydro-thromboxane B3.
- Incubate to allow competition between the sample/standard and the enzyme-conjugated analyte for binding to the capture antibody.
3. Detection:
- Wash the plate to remove unbound reagents.
- Add a substrate for the enzyme, which will generate a colored product.
- Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
4. Quantification:
- The intensity of the color is inversely proportional to the amount of 11-dehydro-thromboxane B3 in the sample.
- Generate a standard curve and determine the concentration of the analyte in the samples.
Visualizations
11-Dehydro-Thromboxane B3 Biosynthesis Pathway
Caption: Biosynthesis of 11-dehydro-thromboxane B3 from EPA.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for urinary this compound analysis by GC-MS.
Logical Relationship of Thromboxane Metabolites
Caption: Parallel biosynthesis of thromboxane metabolites.
References
An In-Depth Technical Guide on the Enzymatic Formation of 11-Dehydrothromboxane B3 from Thromboxane A3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic formation of 11-dehydrothromboxane B3 (11-dehydro-TXB3), a stable urinary metabolite of the biologically active eicosanoid, thromboxane A3 (TXA3). This document details the metabolic pathway, the key enzymes involved, and the associated signaling cascades. Furthermore, it presents quantitative data on metabolite levels and provides detailed experimental protocols for the analysis of these compounds, which is crucial for researchers in pharmacology, biochemistry, and drug development focused on eicosanoid signaling and its modulation.
Introduction
Thromboxane A3 (TXA3) is an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Like its more widely studied counterpart, thromboxane A2 (TXA2), derived from arachidonic acid, TXA3 is a potent mediator of platelet aggregation and vasoconstriction, albeit with reportedly lesser potency. The in vivo activity of TXA3 is transient due to its rapid hydrolysis. Therefore, the measurement of its stable metabolites is essential for understanding its biosynthesis and physiological roles. One such key metabolite is 11-dehydrothromboxane B3 (this compound), which is excreted in the urine. This guide focuses on the enzymatic pathway leading to the formation of this compound from TXA3, providing a technical resource for its study.
The Metabolic Pathway: From TXA3 to this compound
The formation of this compound from TXA3 is a two-step process analogous to the metabolism of TXA2.
Step 1: Non-enzymatic Hydrolysis of TXA3 to TXB3
Thromboxane A3 is chemically unstable in aqueous environments and undergoes rapid, non-enzymatic hydrolysis to its more stable, but biologically inactive, derivative, thromboxane B3 (TXB3).
Step 2: Enzymatic Dehydrogenation of TXB3 to this compound
Thromboxane B3 is subsequently metabolized by the enzyme 11-hydroxythromboxane dehydrogenase to form this compound. This enzyme has been identified as a cytosolic aldehyde dehydrogenase. While the enzyme has been characterized for its activity on TXB2, it is presumed to act on TXB3 in a similar manner due to structural similarities.
Metabolic conversion of TXA3 to this compound.
Quantitative Data
Quantitative data on the enzymatic conversion of TXB3 to this compound is limited. However, studies have quantified the urinary levels of this compound in humans.
| Parameter | Value | Species | Sample Type | Reference |
| Urinary this compound Level | 1.29 to 7.64 pg/mg creatinine | Human | Urine | [1] |
| Comparative Urinary Levels | <1% of 11-dehydro-TXB2 levels | Human (healthy volunteers) | Urine | [1] |
TXA3 Signaling Pathway
TXA3 exerts its biological effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor (GPCR). There are two isoforms of this receptor, TPα and TPβ, which arise from alternative splicing. Upon ligand binding, the receptor activates downstream signaling cascades, primarily through Gq and G12/13 proteins.
Simplified TXA3 signaling cascade.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of thromboxane metabolites.
Urinary this compound Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of this compound in urine samples.[1]
5.1.1. Sample Preparation and Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To a known volume of urine, add a known amount of a stable isotope-labeled internal standard, such as [¹⁸O₂]this compound.
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Acidification: Adjust the pH of the urine sample to ~3.0 with formic acid.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then water.
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Sample Loading: Apply the acidified urine sample to the conditioned C18 cartridge.
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Washing: Wash the cartridge with water followed by a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.
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Elution: Elute the thromboxane metabolites with a higher concentration of organic solvent, such as methanol or ethyl acetate.
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Drying: Evaporate the eluate to dryness under a stream of nitrogen.
5.1.2. Derivatization
To increase volatility for GC analysis, the extracted metabolites must be derivatized.
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Esterification: Convert the carboxylic acid group to a methyl ester by reacting with diazomethane or a similar reagent.
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Amidation: Convert the ester to an n-propylamide.
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Silylation: Convert the hydroxyl groups to dimethylisopropylsilyl ethers using the appropriate silylating agent.
5.1.3. GC-MS Analysis
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Injection: Inject the derivatized sample into the GC-MS system.
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Gas Chromatography: Use a suitable capillary column (e.g., MP-65HT) to separate the derivatized metabolites.
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Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific ions for this compound and its internal standard.[1]
| Compound | Monitored Ion (m/z) |
| This compound derivative | 696.4511 |
| [¹⁸O₂]this compound derivative | 700.4597 |
5.1.4. Quantification
Calculate the concentration of this compound in the original urine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Workflow for urinary this compound analysis.
Conclusion
The enzymatic formation of this compound from TXA3 is a critical metabolic pathway for the deactivation and excretion of this potent lipid mediator. Understanding this pathway and having robust methods for the quantification of this compound are paramount for research into the physiological and pathological roles of TXA3, particularly in the context of cardiovascular disease and inflammation. This guide provides a foundational resource for scientists and clinicians in this field, highlighting the current knowledge and providing detailed methodologies. Further research is warranted to fully characterize the enzymatic kinetics of 11-hydroxythromboxane dehydrogenase with TXB3 as a substrate to provide a more complete quantitative understanding of this metabolic step.
References
The Emergence of 11-dehydro-TXB3 as a Key Urinary Metabolite of Thromboxane A3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A3 (TXA3) is a biologically active eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Unlike its potent pro-aggregatory and vasoconstrictive counterpart, thromboxane A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid, TXA3 exhibits significantly weaker biological activity. This distinction has positioned dietary EPA supplementation as a promising strategy in cardiovascular disease prevention. To understand the in vivo production and metabolic fate of TXA3, researchers have focused on identifying and quantifying its stable metabolites. Among these, 11-dehydro-thromboxane B3 (11-dehydro-TXB3) has emerged as a reliable urinary biomarker, providing a non-invasive window into systemic TXA3 biosynthesis. This technical guide provides an in-depth overview of this compound, including its formation, quantitative data related to EPA supplementation, detailed experimental protocols for its measurement, and the underlying signaling pathways.
Quantitative Data: Urinary Excretion of this compound Following EPA Administration
The quantification of this compound in urine provides a direct measure of the in vivo conversion of EPA to TXA3. Studies have demonstrated a significant increase in the urinary excretion of this metabolite following dietary supplementation with EPA. The following table summarizes key quantitative findings.
| Parameter | Value | Reference |
| Basal Urinary this compound Level | 3.8 ± 1.5 pg/mg creatinine | [1] |
| Urinary this compound Level After EPA Supplementation | 12.2 ± 4.6 pg/mg creatinine | [1] |
| Baseline Median Urinary 11-dehydro-TXB2 Level (for comparison) | 538 pg/mg creatinine (IQR: 399-770) | [2] |
| Reduction in Urinary 11-dehydro-TXB2 with EPA (2000 mg daily) | 8% | [2][3] |
Note: Data for 11-dehydro-TXB2 is provided for comparative context, illustrating the established impact of EPA on the analogous TXA2 pathway.
Signaling Pathway of Thromboxane A3
Thromboxane A3, like TXA2, exerts its biological effects by binding to thromboxane receptors (TP), which are G-protein coupled receptors. Activation of these receptors initiates a signaling cascade that, although weaker for TXA3, follows the same general pathway as TXA2. This pathway is crucial for understanding the physiological and pathophysiological roles of thromboxanes.
Caption: Thromboxane A3 signaling pathway.
Experimental Protocols
Accurate quantification of this compound in urine is critical for its validation as a biomarker. Both enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized for this purpose, with LC-MS/MS offering higher specificity and sensitivity.
Protocol 1: Urinary this compound Analysis by LC-MS/MS
This protocol outlines the key steps for the quantification of this compound in human urine using LC-MS/MS, adapted from methods for the analogous 11-dehydro-TXB2.[4][5][6]
1. Sample Preparation and Solid-Phase Extraction (SPE)
-
Objective: To isolate this compound from the complex urine matrix and concentrate the analyte.
-
Materials:
-
Urine sample
-
Internal standard (e.g., deuterated 11-dehydro-TXB2, as a proxy)
-
Mixed-mode anion exchange SPE cartridges
-
Methanol, Acetonitrile, Water, Acetic Acid
-
Ammonia solution
-
-
Procedure:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to remove particulate matter.
-
Take a 1 mL aliquot of the supernatant.
-
Add the internal standard and vortex.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an aqueous organic solvent mixture (e.g., 25% acetonitrile in water) to remove polar impurities.[2]
-
Wash with a weak base (e.g., 5% ammonia in water) to remove neutral and basic impurities.
-
Elute the this compound with an acidic organic solvent (e.g., 2% formic acid in methanol/acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Analysis
-
Objective: To chromatographically separate this compound from other components and quantify it using mass spectrometry.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-45°C.[4]
-
-
Mass Spectrometric Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI).[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound would be its [M-H]⁻ ion. The exact m/z would be calculated based on its molecular weight.
-
Product ions would be determined by fragmentation of the precursor ion. For the analogous 11-dehydro-TXB2, a common transition is m/z 367.2 > 161.1.[4][5] A similar fragmentation pattern would be expected for this compound.
-
-
Optimization: Cone voltage and collision energy should be optimized for the specific instrument and analyte.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of this compound in the urine samples.
-
Procedure:
-
Generate a calibration curve using a series of known concentrations of an this compound standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the concentration to the urinary creatinine level to account for variations in urine dilution.
-
Protocol 2: General Methodology for Urinary this compound Analysis by Competitive ELISA
While a specific commercial ELISA kit for this compound may not be widely available, the principle of a competitive ELISA for its measurement would be as follows, based on assays for similar eicosanoids.[7]
1. Principle of the Assay
This is a competitive immunoassay where the this compound in the urine sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
2. Assay Procedure
-
Sample and Standard Preparation: Prepare a series of standards with known concentrations of this compound. Dilute urine samples as required.
-
Coating: Microtiter plates are pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Competitive Binding:
-
Add the standards, controls, and urine samples to the wells of the microtiter plate.
-
Add a fixed amount of this compound conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and a specific primary antibody (e.g., mouse monoclonal anti-11-dehydro-TXB3) to each well.
-
Incubate to allow for competitive binding to occur.
-
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.
-
Signal Development and Measurement:
-
Incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.
-
Normalize the results to urinary creatinine concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of urinary this compound by LC-MS/MS.
Caption: LC-MS/MS workflow for urinary this compound.
Conclusion
11-dehydro-thromboxane B3 serves as a specific and reliable urinary biomarker for the in vivo assessment of thromboxane A3 biosynthesis. Its measurement allows for the direct evaluation of the metabolic impact of dietary eicosapentaenoic acid supplementation. The methodologies outlined in this guide, particularly the highly sensitive and specific LC-MS/MS protocol, provide researchers and drug development professionals with the tools necessary to accurately quantify this important metabolite. Further investigation into the dynamics of this compound excretion in various physiological and pathological states will continue to enhance our understanding of the role of the TXA3 pathway in human health and disease.
References
- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of aspirin and eicosapentaenoic acid on urinary biomarkers of prostaglandin E2 synthesis and platelet activation in participants of the seAFOod polyp prevention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. celerion.com [celerion.com]
- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of 8-iso-prostaglandin-F(2alpha) and 11-dehydro thromboxane B(2) in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
The Physiological Relevance of 11-Dehydro-Thromboxane B3 in Humans: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable, urinary metabolite of thromboxane A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). While its counterpart, 11-dehydro-thromboxane B2 (derived from the pro-thrombotic arachidonic acid pathway), is a well-established biomarker of in vivo platelet activation, the physiological relevance of this compound is less defined and is primarily associated with the biological effects of its parent compound, TXA3. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, metabolism, and its role as a biomarker. We will delve into the nuanced physiological effects of TXA3, contrasting them with the more potent TXA2, and explore the potential, yet largely uninvestigated, direct biological activities of this compound. This guide also includes detailed experimental protocols for the quantification of this compound and visual representations of its associated biochemical pathways.
Introduction
Eicosanoids, a family of signaling molecules derived from polyunsaturated fatty acids, play a critical role in a myriad of physiological and pathological processes, including inflammation, hemostasis, and cardiovascular disease. Thromboxanes, a key class of eicosanoids, are potent mediators of platelet aggregation and vasoconstriction. The biological activity of thromboxanes is largely dictated by their fatty acid precursor. Thromboxane A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid (AA), is a potent pro-thrombotic and pro-inflammatory molecule. Conversely, thromboxane A3 (TXA3), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is significantly less active in inducing platelet aggregation and vasoconstriction.
The in vivo assessment of thromboxane production is challenged by the short half-life of the parent compounds. Consequently, the measurement of their stable urinary metabolites has become the gold standard for evaluating systemic thromboxane biosynthesis. 11-dehydro-thromboxane B3 (this compound) is the major urinary metabolite of TXA3. Its quantification provides a reliable, non-invasive method to assess the in vivo production of TXA3, particularly following dietary supplementation with EPA. This guide will explore the physiological relevance of this compound, primarily through its role as a biomarker of the less pro-thrombotic TXA3 pathway.
Biosynthesis and Metabolism of 11-Dehydro-Thromboxane B3
The formation of this compound is a multi-step enzymatic process that begins with the dietary intake of eicosapentaenoic acid (EPA).
dot
Caption: Biosynthesis and metabolism of 11-dehydro-thromboxane B3.
Following ingestion, EPA is incorporated into the phospholipid membranes of cells, including platelets. Upon cellular activation, phospholipase A2 liberates EPA from the membrane. The free EPA is then metabolized by cyclooxygenase (COX) enzymes to form the unstable endoperoxide, prostaglandin H3 (PGH3). Thromboxane A synthase subsequently converts PGH3 to TXA3. TXA3 is highly unstable and is rapidly hydrolyzed non-enzymatically to the more stable but biologically inactive thromboxane B3 (TXB3). TXB3 undergoes further enzymatic conversion in the circulation, primarily by 11-hydroxydehydrogenase, to form this compound. A portion of this compound can be further metabolized via β-oxidation to 11-dehydro-2,3-dinor-TXB3. Both this compound and its dinor metabolite are then excreted in the urine.
Physiological Relevance of 11-Dehydro-Thromboxane B3
The primary physiological relevance of this compound lies in its role as a reliable biomarker for the in vivo production of TXA3. The generation of TXA3, and consequently this compound, is indicative of a shift in the substrate for eicosanoid synthesis from the pro-thrombotic arachidonic acid to the less thrombogenic eicosapentaenoic acid.
Thromboxane A3 vs. Thromboxane A2: A Tale of Two Eicosanoids
The physiological impact of increased this compound levels is best understood by comparing the biological activities of its precursor, TXA3, with those of TXA2.
| Feature | Thromboxane A2 (from Arachidonic Acid) | Thromboxane A3 (from Eicosapentaenoic Acid) |
| Platelet Aggregation | Potent Inducer | Weak Inducer |
| Vasoconstriction | Potent Vasoconstrictor | Weak Vasoconstrictor |
| Precursor Fatty Acid | Omega-6 | Omega-3 |
| Clinical Implication | Pro-thrombotic, Pro-inflammatory | Potentially Anti-thrombotic, Anti-inflammatory |
dot
Caption: Comparison of TXA2 and TXA3 pathways and effects.
This difference in biological activity is attributed to the structural variations between TXA2 and TXA3, which likely results in a lower binding affinity of TXA3 for the thromboxane receptor (TP). The increased production of the less potent TXA3 at the expense of TXA2 is a key mechanism by which dietary omega-3 fatty acids are thought to exert their cardioprotective effects.
Potential Direct Biological Activity of 11-Dehydro-Thromboxane B3
While this compound is primarily considered a stable, inactive metabolite, research on its structural analog, 11-dehydro-TXB2, suggests the possibility of direct biological effects. A study has shown that 11-dehydro-TXB2 can act as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils. This finding implies a potential pro-inflammatory role for 11-dehydro-TXB2 in allergic responses.
To date, no studies have specifically investigated whether this compound shares this activity at the CRTH2 receptor. However, given the structural similarity, it is a plausible area for future research. If this compound were to exhibit similar effects, it would add a new layer of complexity to the physiological role of omega-3 fatty acid-derived eicosanoids.
Quantitative Data
The urinary concentration of this compound is a direct reflection of dietary EPA intake. In individuals on a typical Western diet, the levels are very low. However, supplementation with EPA leads to a significant and dose-dependent increase in urinary this compound excretion.
| Population | Condition | This compound Levels (pg/mg creatinine) | Reference |
| Healthy Volunteers | Basal | 1.29 - 7.64 | [1] |
| Healthy Volunteers | After EPA Supplementation | Increased | [1] |
| Healthy Male Adult | After 1.8 g/day EPA | Detected | [2] |
Experimental Protocols
The accurate quantification of this compound is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for its measurement. Immunoassays, while more high-throughput, may be subject to cross-reactivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 11-Dehydro-Thromboxane B3
This protocol is adapted from a method for the microdetermination of this compound in human urine.[1]
dot
Caption: Workflow for GC-MS analysis of this compound.
Methodology:
-
Sample Preparation: A known amount of an internal standard (e.g., [¹⁸O₂]this compound) is added to a urine sample.
-
Solid Phase Extraction (SPE): The sample is first passed through a Sep-Pak C18 cartridge to remove polar impurities, followed by a silica gel column for further purification.
-
Derivatization: The extracted this compound is converted to a volatile derivative for GC analysis. This typically involves a multi-step process to form a methyl ester, an n-propylamide, and a dimethylisopropylsilyl ether.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The analysis is performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the this compound derivative and the internal standard.
-
Quantification: The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.
Immunoassay for Urinary 11-Dehydro-Thromboxane Metabolites
While a specific immunoassay for this compound is not commercially available, the principles of a competitive enzyme-linked immunosorbent assay (ELISA) for the closely related 11-dehydro-TXB2 can be described as a representative method. It is important to note that antibodies raised against 11-dehydro-TXB2 may exhibit cross-reactivity with this compound.
dot
Caption: General workflow for a competitive ELISA.
Principle:
This is a competitive immunoassay where 11-dehydro-thromboxane in the sample competes with a fixed amount of enzyme-labeled 11-dehydro-thromboxane (e.g., horseradish peroxidase conjugate) for a limited number of binding sites on a specific antibody. The antibody-coated plate is incubated with the sample and the enzyme conjugate. After washing away unbound reagents, a substrate is added, and the resulting color development is inversely proportional to the concentration of 11-dehydro-thromboxane in the sample.
Signaling Pathways
Thromboxanes exert their effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. The signaling cascade initiated by TXA2 is well-characterized. While TXA3 binds to the same receptor, its lower affinity likely results in a less robust activation of downstream signaling pathways.
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Caption: Thromboxane receptor signaling pathway.
Upon binding of a thromboxane agonist to the TP receptor, the associated Gq protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The combined effects of increased intracellular calcium and PKC activation lead to platelet activation, aggregation, and smooth muscle contraction, resulting in vasoconstriction.
Conclusion and Future Directions
11-dehydro-thromboxane B3 is a critical biomarker for assessing the in vivo production of TXA3, a less pro-thrombotic eicosanoid derived from the omega-3 fatty acid EPA. Its measurement provides valuable insights into the biochemical effects of dietary omega-3 fatty acid supplementation and the resulting shift in the balance of pro- and anti-thrombotic mediators. While the physiological relevance of this compound is currently understood primarily through the lens of its precursor, the potential for its own direct biological activities, particularly in the context of inflammation, warrants further investigation. Future research should focus on elucidating any direct effects of this compound on various cell types and its potential role in modulating inflammatory responses. Such studies will provide a more complete understanding of the complex interplay of eicosanoids in human health and disease and may open new avenues for therapeutic intervention.
References
- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Eicosapentaenoic Acid Metabolism and 11-dehydro-thromboxane B3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathway of eicosapentaenoic acid (EPA), with a specific focus on the formation and significance of its downstream metabolite, 11-dehydro-thromboxane B3 (11-dehydro-TXB3). As a stable urinary metabolite of the biologically active Thromboxane A3 (TXA3), this compound serves as a critical biomarker for assessing in vivo EPA metabolism via the cyclooxygenase (COX) pathway. This document outlines the core biochemical cascade, presents available quantitative data, details relevant experimental protocols for its measurement, and provides visual representations of the key pathways and workflows.
Introduction to Eicosapentaenoic Acid and the Cyclooxygenase Pathway
Eicosapentaenoic acid (EPA; 20:5, n-3) is a long-chain omega-3 polyunsaturated fatty acid renowned for its diverse physiological effects, including the modulation of inflammatory processes and platelet aggregation. Upon release from the cell membrane phospholipids by phospholipase A2, EPA can be metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This initiates a cascade that leads to the production of the 3-series prostanoids, including prostaglandins and thromboxanes.
The conversion of EPA by COX enzymes is a critical step in its biological action. While arachidonic acid (AA), an omega-6 fatty acid, is the preferred substrate for COX enzymes, leading to the pro-inflammatory and pro-aggregatory 2-series prostanoids, EPA acts as a competitive substrate. The metabolism of EPA results in the formation of the 3-series thromboxanes, which are generally considered to have less potent pro-aggregatory and vasoconstrictory effects than their 2-series counterparts.
The Metabolic Journey from EPA to this compound
The metabolic transformation of EPA into this compound involves a series of enzymatic reactions:
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Oxygenation by COX-1/COX-2: Eicosapentaenoic acid is first converted to the unstable intermediate, prostaglandin G3 (PGG3), and then to prostaglandin H3 (PGH3) by the peroxidase activity of COX-1 or COX-2.
-
Isomerization by Thromboxane Synthase: PGH3 is subsequently metabolized by thromboxane A synthase to form the highly unstable and biologically active thromboxane A3 (TXA3).
-
Non-enzymatic Hydrolysis: TXA3 has a very short half-life and is rapidly hydrolyzed non-enzymatically to the more stable, but inactive, thromboxane B3 (TXB3).
-
Systemic Metabolism: TXB3 is then further metabolized in the circulation. A key metabolic route involves the enzymatic conversion to 11-dehydro-thromboxane B3. This metabolite is chemically stable and excreted in the urine, making it a reliable biomarker for systemic TXA3 production.
Quantitative Data on this compound
The quantification of this compound in biological fluids, particularly urine, provides a non-invasive method to assess the in vivo conversion of EPA through the COX pathway. While extensive quantitative data for this compound following EPA supplementation is not widely available in publicly accessible literature, studies have confirmed its presence in human urine after EPA administration[1]. The table below is structured to present such data once it becomes available through further research. For comparative purposes, data for the analogous arachidonic acid metabolite, 11-dehydro-TXB2, are well-documented.
| Analyte | Biological Matrix | Subject Group | Dosage of EPA | Mean Concentration (pg/mg creatinine) | Fold Change from Baseline | Reference |
| This compound | Urine | Healthy Volunteers | Data Not Available | Data Not Available | Data Not Available | |
| 11-dehydro-TXB2 | Urine | Healthy Volunteers | N/A (Baseline) | 635 ± 427 | N/A | [2] |
| 11-dehydro-TXB2 | Plasma | Healthy Subjects | N/A (Baseline) | 0.9 - 1.8 | N/A | [3] |
| 11-dehydro-TXB2 | Plasma | Patients with Severe Atherosclerosis | N/A | 5 - 50 | > 5-fold increase | [3] |
Note: The provided values for 11-dehydro-TXB2 are for illustrative purposes to indicate the typical range of thromboxane metabolite concentrations.
Experimental Protocols
The analysis of this compound typically involves sample purification followed by detection using mass spectrometry. The following protocols are based on established methods for the analogous compound 11-dehydro-TXB2 and are adaptable for this compound.
Sample Preparation: Solid-Phase Extraction (SPE) of Urine
Solid-phase extraction is a crucial step to remove interfering substances from the urine matrix and concentrate the analyte of interest.
-
Sample Pre-treatment: Centrifuge urine samples to remove particulate matter. Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then with water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the analyte from the cartridge using a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A flow rate in the range of 200-500 µL/min is common.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically employed.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard.
-
Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of this compound.
-
Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation of the precursor ion.
-
-
Internal Standard: A deuterated analog of this compound is the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a typical experimental workflow for the analysis of this compound.
EPA to this compound Metabolic Pathway
Experimental Workflow for this compound Analysis
Conclusion
The measurement of this compound provides a valuable tool for researchers and clinicians to monitor the in vivo metabolic fate of eicosapentaenoic acid through the cyclooxygenase pathway. Understanding this pathway and having robust analytical methods are crucial for elucidating the mechanisms behind the therapeutic effects of EPA and for the development of new drugs targeting eicosanoid metabolism. This guide provides a foundational understanding of the core concepts, methodologies, and pathways involved in the study of this compound. As research in this area progresses, the availability of more extensive quantitative data will further enhance our understanding of the role of EPA and its metabolites in health and disease.
References
An In-depth Technical Guide to the Discovery and Characterization of 11-dehydro-thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable, urinary metabolite of thromboxane A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Its detection and quantification in human urine serve as a non-invasive biomarker for endogenous TXA3 production, offering insights into the metabolic fate of EPA and its potential influence on cardiovascular and inflammatory processes. This technical guide provides a comprehensive overview of the discovery, characterization, and analytical methodologies for this compound, tailored for researchers and professionals in drug development and lipid biochemistry.
Discovery and Significance
The identification of this compound in human urine was first reported by Ishibashi and colleagues in 1990.[1] This discovery was significant as it provided direct evidence of the in vivo conversion of EPA to TXA3 and its subsequent metabolism in humans. Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), which is a potent vasoconstrictor and platelet aggregator, TXA3 is considered to be significantly less biologically active.[2] Consequently, a dietary intake rich in EPA may shift the balance from the prothrombotic TXA2 to the less active TXA3, a mechanism thought to contribute to the cardiovascular benefits associated with omega-3 fatty acid consumption. The measurement of this compound provides a valuable tool to investigate this metabolic shift and its physiological consequences.
Physicochemical and Spectrometric Characterization
Detailed physicochemical and spectrometric data for this compound are not extensively available in the public domain. However, based on its structure and data from analogous compounds, the following characteristics can be summarized.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₆ | [3] |
| Molecular Weight | 366.5 g/mol | [3] |
| Physical State | Solid | [3] |
| CAS Number | 129228-55-3 | |
| Mass Spectrometry (GC-MS of derivative) | Key ions at m/z 696.4511 and 698.4668 | |
| NMR Spectroscopy | Data not publicly available |
Biosynthesis and Metabolism
The formation of this compound is the culmination of a metabolic cascade that begins with the dietary intake of eicosapentaenoic acid (EPA).
References
A Comparative Analysis of the Biological Activities of 11-dehydro-thromboxane B2 and 11-dehydro-thromboxane B3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive comparison of the biological activities of two key thromboxane metabolites: 11-dehydro-thromboxane B2 (11-dehydro-TXB2) and 11-dehydro-thromboxane B3 (11-dehydro-TXB3). While 11-dehydro-TXB2 has traditionally been considered a stable, inactive metabolite of thromboxane A2 (TXA2) and is utilized as a biomarker for platelet activation, recent evidence reveals its own distinct biological functions. Conversely, this compound, a metabolite of thromboxane A3 (TXA3) derived from eicosapentaenoic acid (EPA), remains a largely uncharacterized molecule. This guide synthesizes the current understanding of these compounds, presenting available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways to support further research and drug development in thrombosis, inflammation, and allergic diseases.
Introduction
Thromboxanes are potent lipid mediators derived from polyunsaturated fatty acids that play crucial roles in hemostasis and inflammation. Thromboxane A2 (TXA2), synthesized from arachidonic acid (AA), is a well-established vasoconstrictor and platelet aggregator. Its stable, long-lived metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), is a widely used urinary biomarker to monitor in vivo TXA2 production and the efficacy of antiplatelet therapies such as aspirin.[1][2]
Thromboxane A3 (TXA3) is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) and is generally considered to have weaker prothrombotic effects than TXA2.[3] Its corresponding stable metabolite is 11-dehydro-thromboxane B3 (this compound).[4] While the metabolic pathway for its formation is known, the biological activity of this compound remains largely unexplored, presenting a significant knowledge gap in the field of eicosanoid biology.
This guide aims to provide a detailed comparison of the known biological activities of 11-dehydro-TXB2 and the limited information available for this compound, offering a valuable resource for researchers and professionals in drug development.
Biosynthesis of 11-dehydro-TXB2 and this compound
The biosynthesis of these two metabolites originates from different precursor fatty acids and follows parallel enzymatic pathways.
2.1. 11-dehydro-thromboxane B2 (from Arachidonic Acid)
The synthesis of 11-dehydro-TXB2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX-1 or COX-2) enzymes to prostaglandin H2 (PGH2). In platelets, PGH2 is converted by thromboxane synthase to the highly unstable TXA2. TXA2 is rapidly hydrolyzed to the more stable but biologically inactive thromboxane B2 (TXB2). Finally, TXB2 is further metabolized in the liver to 11-dehydro-TXB2, which is then excreted in the urine.[5]
2.2. 11-dehydro-thromboxane B3 (from Eicosapentaenoic Acid)
Similarly, the pathway for this compound starts with eicosapentaenoic acid (EPA). EPA is converted by COX enzymes to prostaglandin H3 (PGH3), which is then metabolized by thromboxane synthase to thromboxane A3 (TXA3). TXA3 is hydrolyzed to thromboxane B3 (TXB3), and subsequently, TXB3 is metabolized to this compound, a urinary metabolite identified after EPA administration.[3][4]
Diagram: Biosynthetic Pathways of 11-dehydro-TXB2 and this compound
Comparative Biological Activity
A direct quantitative comparison of the biological activities of 11-dehydro-TXB2 and this compound is hampered by the lack of data for the latter. The following sections summarize the known activities of each compound.
3.1. Biological Activity of 11-dehydro-thromboxane B2
Contrary to its long-held reputation as a biologically inert metabolite, recent studies have demonstrated that 11-dehydro-TXB2 possesses significant biological activity, primarily as a full agonist of the Chemoattractant Receptor-homologous molecule expressed on TH2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[6]
Key biological activities of 11-dehydro-TXB2 include:
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Chemotaxis of Eosinophils and Basophils: 11-dehydro-TXB2 is a potent chemoattractant for eosinophils and basophils, key effector cells in allergic inflammation.[6][7] This activity is mediated through the CRTH2 receptor.
-
Activation of Eosinophils and Basophils: It can induce shape change and calcium mobilization in these cells, indicative of cellular activation.[6][8]
-
Lack of Platelet Aggregatory Activity: Importantly, 11-dehydro-TXB2 does not induce or inhibit platelet aggregation, distinguishing its activity profile from its precursor, TXA2.[6]
Quantitative Data for 11-dehydro-TXB2 Activity
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 (Shape Change) | Eosinophils | Flow Cytometry | ~30 nM | [6] |
| EC50 (Shape Change) | Basophils | Flow Cytometry | ~100 nM | [6] |
| EC50 (Chemotaxis) | Eosinophils | Boyden Chamber | ~10 nM | [6] |
3.2. Biological Activity of 11-dehydro-thromboxane B3
Currently, there is a significant dearth of publicly available information on the biological activity of this compound. While it has been identified as a urinary metabolite of TXA3, its physiological and pathophysiological roles have not been characterized.[4] Further research is critically needed to determine if this compound shares the CRTH2 agonist activity of 11-dehydro-TXB2, possesses other unique biological functions, or is indeed biologically inactive.
Signaling Pathways
4.1. 11-dehydro-TXB2 Signaling via CRTH2
As a full agonist of the CRTH2 receptor, 11-dehydro-TXB2 initiates a G-protein coupled receptor (GPCR) signaling cascade. CRTH2 couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation of CRTH2 also leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in cell activation and chemotaxis.
Diagram: 11-dehydro-TXB2 Signaling Pathway via CRTH2
Experimental Protocols
The following are generalized methodologies for key experiments relevant to the study of 11-dehydro-thromboxane B2 and B3.
5.1. Platelet Aggregation Assay
This assay is crucial to confirm the lack of prothrombotic activity.
-
Objective: To measure the ability of a compound to induce or inhibit platelet aggregation.
-
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is obtained by further high-speed centrifugation.
-
Light Transmission Aggregometry (LTA): PRP is placed in a cuvette in an aggregometer and stirred at 37°C. The baseline light transmission is set using PRP (0%) and PPP (100%).
-
Agonist Addition: 11-dehydro-TXB2 or this compound is added to the PRP, and the change in light transmission is recorded over time. An increase in light transmission indicates platelet aggregation. A known platelet agonist (e.g., ADP, collagen) can be used as a positive control.
-
5.2. Calcium Mobilization Assay
This assay is used to determine the activation of GPCRs like CRTH2.
-
Objective: To measure changes in intracellular calcium concentration upon receptor activation.
-
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the receptor of interest (e.g., eosinophils or a CRTH2-transfected cell line) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorometric imaging plate reader or a flow cytometer.
-
Compound Addition: 11-dehydro-TXB2 or this compound is added to the cells, and the change in fluorescence is recorded in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
-
5.3. Chemotaxis Assay (Boyden Chamber)
-
Objective: To assess the ability of a compound to induce directed cell migration.
-
Methodology:
-
Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with a solution containing the test compound (11-dehydro-TXB2 or this compound).
-
Cell Addition: A suspension of the cells of interest (e.g., eosinophils) is placed in the upper chamber.
-
Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, the number of cells that have migrated to the lower side of the membrane is quantified by microscopy.
-
Diagram: Experimental Workflow for Biological Activity Assessment
Conclusion and Future Directions
The biological activities of 11-dehydro-thromboxane B2 and 11-dehydro-thromboxane B3 present a study in contrasts. 11-dehydro-TXB2, once considered merely an inactive biomarker, is now understood to be a functional signaling molecule with a distinct role in allergic inflammation through its agonist activity at the CRTH2 receptor. This discovery opens new avenues for therapeutic intervention in allergic diseases by targeting this pathway.
In stark contrast, this compound remains an enigma. As the stable metabolite of the less prothrombotic TXA3 derived from dietary omega-3 fatty acids, its biological activity is of significant interest. Future research should prioritize the characterization of this compound's interactions with the CRTH2 receptor and other potential targets. Understanding the biological profile of this compound will provide a more complete picture of the roles of different thromboxane metabolites in health and disease and may reveal novel therapeutic opportunities. The methodologies and comparative data presented in this guide provide a foundational framework for these future investigations.
References
- 1. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease [pfocr.wikipathways.org]
- 6. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basophils Orchestrating Eosinophils’ Chemotaxis and Function in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Dehydro-Thromboxane B3: A Biomarker for Omega-3 Fatty Acid Intake
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-dehydro-thromboxane B3 (11-dehydro-TXB3) as a urinary biomarker for monitoring the intake of the omega-3 fatty acid, eicosapentaenoic acid (EPA). This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolic pathways of omega-3 fatty acids and the analytical methods for their assessment.
Introduction
Omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are widely recognized for their health benefits. Accurate assessment of omega-3 fatty acid intake is crucial in clinical trials and nutritional studies. While direct measurement of EPA in plasma or red blood cells is common, urinary biomarkers offer a non-invasive alternative for monitoring compliance and metabolic response to supplementation. 11-dehydro-thromboxane B3 has emerged as a promising biomarker, as it is a downstream metabolite of EPA, reflecting its endogenous conversion through the cyclooxygenase (COX) pathway.
Metabolic Pathway of EPA to this compound
Dietary EPA is incorporated into cell membranes and can be metabolized by cyclooxygenase (COX) enzymes to produce Thromboxane A3 (TXA3). TXA3 is an unstable compound that is rapidly hydrolyzed to the more stable Thromboxane B3 (TXB3). Subsequently, TXB3 is further metabolized in the body, with one of the key enzymatic conversions being the oxidation of the C-11 hydroxyl group to a keto group, forming 11-dehydro-thromboxane B3. This reaction is catalyzed by the enzyme 11-hydroxythromboxane B2 dehydrogenase.[1][2] this compound is then excreted in the urine.
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Quantitative Data on Urinary this compound Levels
Clinical studies have demonstrated a clear link between EPA supplementation and increased urinary excretion of this compound. The following table summarizes quantitative data from a key study.
| Parameter | Healthy Volunteers (Baseline) | Healthy Volunteers (Post-EPA Supplementation) | Reference |
| Urinary this compound (pg/mg creatinine) | 1.29 - 7.64 | Increased levels noted | [3] |
| EPA Supplementation Regimen | N/A | Not specified in detail | [3] |
Further research is needed to establish a clear dose-response relationship between varying levels of EPA intake and the corresponding quantitative changes in urinary this compound.
Experimental Protocols
The accurate quantification of this compound in urine requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Experimental Workflow for Urinary this compound Analysis
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Detailed Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves extraction, derivatization, and subsequent analysis by GC-MS.
1. Sample Preparation and Extraction:
-
A known amount of an isotopically labeled internal standard (e.g., [¹⁸O₂]this compound) is added to the urine sample.[3]
-
The sample is then subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte from the complex urine matrix.[3]
-
Further purification can be achieved using a silica gel column.[3]
2. Derivatization:
-
The extracted this compound is converted to a volatile derivative to make it suitable for GC analysis. A common derivatization procedure involves the formation of a methyl ester, followed by conversion to an n-propylamide and a dimethylisopropylsilyl ether.[3][4]
3. GC-MS Analysis:
-
Gas Chromatograph (GC): A high-resolution capillary column (e.g., MP-65HT) is used to separate the derivatized analyte from other components.[3]
-
Mass Spectrometer (MS): The instrument is operated in selected-ion monitoring (SIM) mode to enhance sensitivity and specificity. Specific ions for this compound and its internal standard are monitored.[3]
Detailed Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS.
1. Sample Preparation and Extraction:
-
An isotopically labeled internal standard is added to the urine sample.
-
Solid-phase extraction (SPE) is performed to clean up the sample.[5]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC): A C18 reversed-phase column is typically used for chromatographic separation.
-
Mass Spectrometer (MS/MS): The instrument is operated in the selected reaction monitoring (SRM) mode. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[5]
Conclusion
Urinary this compound is a valuable, non-invasive biomarker for assessing the intake and metabolism of eicosapentaenoic acid. Its levels are shown to increase following EPA supplementation, and robust analytical methods like GC-MS and LC-MS/MS are available for its accurate quantification. The use of this biomarker can significantly benefit clinical trials and nutritional studies by providing a reliable measure of compliance and metabolic response to omega-3 fatty acid interventions. Further studies focusing on the dose-response relationship will help in refining its application as a quantitative biomarker.
References
- 1. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | TXB2 is converted to 11dh-TXB2 by TXDH [reactome.org]
- 3. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. celerion.com [celerion.com]
The Metabolic Fate of Thromboxane A3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thromboxane A3 (TXA3) is a member of the eicosanoid family of signaling molecules, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike its more potent counterpart, thromboxane A2 (TXA2), which is synthesized from the omega-6 fatty acid arachidonic acid, TXA3 exhibits significantly weaker biological activity. This technical guide provides a comprehensive overview of the metabolic fate of TXA3, from its biosynthesis and signaling pathways to its catabolism and analytical detection methods. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the nuanced role of this less-proinflammatory thromboxane.
Introduction to Thromboxane A3
Thromboxanes are potent lipid mediators involved in a variety of physiological and pathophysiological processes, most notably hemostasis and inflammation. While the biological activities of TXA2 are well-characterized, the metabolic pathway and physiological relevance of TXA3 are less extensively documented. The primary precursor for TXA3 is EPA (C20:5 n-3), an omega-3 fatty acid abundant in marine oils. Dietary supplementation with EPA can shift the balance of eicosanoid production from the pro-inflammatory and pro-thrombotic 2-series prostaglandins and thromboxanes to the less active 3-series counterparts. This shift is a key mechanism underlying the cardiovascular benefits associated with omega-3 fatty acid consumption. Understanding the metabolic fate of TXA3 is crucial for elucidating the full spectrum of effects of dietary omega-3 fatty acids and for the development of novel therapeutic strategies targeting eicosanoid pathways.
Biosynthesis of Thromboxane A3
The synthesis of TXA3 is initiated by the release of EPA from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2). Once liberated, EPA is metabolized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable endoperoxide intermediate, prostaglandin H3 (PGH3). PGH3 serves as the direct precursor for TXA3 and is converted by the action of thromboxane synthase.
Key Enzymes and Substrates
-
Phospholipase A2 (PLA2): Catalyzes the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing EPA.
-
Cyclooxygenase (COX-1 and COX-2): Bifunctional enzymes that catalyze the dioxygenation and subsequent reduction of EPA to form PGH3.
-
Thromboxane Synthase: A cytochrome P450 enzyme that isomerizes PGH3 to the biologically active TXA3.
Signaling Pathway of Thromboxane A3
TXA3 exerts its biological effects by binding to the same thromboxane receptors (TP) as TXA2. These receptors are G-protein coupled receptors (GPCRs) found on the surface of various cells, including platelets and vascular smooth muscle cells. However, the binding affinity and subsequent signaling cascade initiated by TXA3 are significantly weaker than those of TXA2, contributing to its reduced biological potency.
Upon binding to the TP receptor, TXA3 is thought to activate two primary G-protein signaling pathways:
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
G12/13 Pathway: Activation of G12/13 stimulates the Rho family of small GTPases, particularly RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a role in platelet shape change and smooth muscle contraction.
The reduced efficacy of TXA3 in activating these pathways is a key factor in its diminished pro-aggregatory and vasoconstrictive effects compared to TXA2.
Caption: Thromboxane A3 Signaling Pathway.
Catabolism of Thromboxane A3
TXA3 is a highly unstable molecule with a very short half-life in aqueous solutions. It undergoes rapid, non-enzymatic hydrolysis to its biologically inactive metabolite, thromboxane B3 (TXB3).[1] TXB3 is more stable and serves as a reliable marker for TXA3 production.
Further metabolism of TXB3 is believed to follow pathways similar to that of thromboxane B2 (TXB2), the inactive metabolite of TXA2. These pathways primarily involve β-oxidation and oxidation of the C-11 hydroxyl group, leading to the formation of urinary metabolites such as 2,3-dinor-thromboxane B3 and 11-dehydro-thromboxane B3.
References
Methodological & Application
Application Note: Quantification of Urinary 11-dehydro-TXB3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane A3 (TXA3) is a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). Its urinary metabolite, 11-dehydro-thromboxane B3 (11-dehydro-TXB3), serves as a crucial biomarker for assessing in vivo TXA3 production.[1] Monitoring the levels of this metabolite is essential for understanding the biochemical efficacy of dietary interventions with EPA and for the development of therapeutic agents targeting the thromboxane pathway. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from well-established and validated methods for its structural analog, 11-dehydro-thromboxane B2 (11-dehydro-TXB2).[2][3]
Signaling Pathway
Caption: Metabolism of EPA to urinary this compound.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human urine.
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade water, acetonitrile, methanol, and acetic acid
-
Solid Phase Extraction (SPE) cartridges (Mixed-mode anion exchange recommended)[2]
-
Human urine (drug-free, pooled, for calibration standards and quality controls)
-
Standard laboratory equipment (pipettes, centrifuges, vials, etc.)
Sample Preparation: Solid Phase Extraction (SPE)
A robust sample preparation is critical for removing interferences from the complex urine matrix.
Caption: Sample preparation workflow for this compound.
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Internal Standard Spiking: To 1 mL of supernatant, add the internal standard (e.g., this compound-d4) to a final concentration of 500 pg/mL.
-
pH Adjustment: Acidify the urine sample with acetic acid to a pH of approximately 4.5.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water mixture.
-
Elution: Elute the analyte with a suitable solvent, such as 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following parameters are based on a validated method for 11-dehydro-TXB2 and are expected to be suitable for this compound with minor modifications.[2]
Table 1: Chromatographic Conditions
| Parameter | Value |
| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Analytical Column | Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water / Acetic Acid (99.8:0.2, v/v) |
| Mobile Phase B | Acetonitrile / Methanol (50:50, v/v) |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 20 µL |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | SCIEX Triple Quad 5500/6500 or equivalent |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Negative |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 365.2 | To be determined empirically |
| 11-dehydro-TXB2 | 367.0 | 161.0[2][3] |
| This compound-d4 (IS) | 369.2 | To be determined empirically |
| 11-dehydro-TXB2-d4 (IS) | 371.0 | 309.0[2] |
Note: The MRM transitions for this compound and its internal standard are predicted based on the structure and may require optimization.
Data and Performance Characteristics
The following data represents typical performance characteristics for the analysis of the analogous 11-dehydro-TXB2 and can be used as a benchmark for method validation of this compound.[2]
Table 4: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (pg/mL) |
| LLOQ | 25.0 |
| QC Low | 62.4 |
| QC Medium | 256 |
| QC High | 1910 |
Table 5: Inter-batch Precision and Accuracy
| QC Level | n | Accuracy (%) | Precision (CV %) |
| LLOQ | 18 | 104.8 | 4.4 |
| QC Low | 18 | 101.1 | 2.0 |
| QC Medium | 18 | 98.8 | 1.0 |
| QC High | 18 | 100.0 | 1.3 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of urinary this compound using LC-MS/MS. The described methodology, including sample preparation, chromatography, and mass spectrometry, is robust and sensitive. This method is a valuable tool for researchers and drug development professionals investigating the role of the TXA3 pathway in health and disease.
References
Application Note & Protocol: Development of a Competitive ELISA for the Quantification of 11-dehydro-thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3). TXA3 is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) and is involved in physiological and pathological processes, including platelet aggregation and vasoconstriction. Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), TXA3 is considered to be weakly pro-aggregatory and its formation may contribute to the cardiovascular benefits associated with dietary EPA intake. The quantification of this compound in biological samples, such as urine, provides a reliable method for assessing endogenous TXA3 production and the metabolic effects of EPA supplementation. This document provides a detailed protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.
Thromboxane A3 Signaling and Metabolism
Thromboxane A3 is synthesized from EPA through the cyclooxygenase (COX) pathway. EPA is first converted to prostaglandin H3 (PGH3) by COX enzymes. PGH3 is then isomerized to TXA3 by thromboxane synthase. TXA3 is highly unstable and is rapidly hydrolyzed to the inactive thromboxane B3 (TXB3). TXB3 is further metabolized in the liver to the more stable this compound, which is then excreted in the urine.
Caption: Thromboxane A3 synthesis, signaling, and metabolism.
Competitive ELISA Protocol for this compound
This protocol outlines a competitive ELISA for the quantification of this compound. The assay is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody.
Materials and Reagents
| Reagent | Supplier Recommendation (Example) | Storage |
| 11-dehydro-Thromboxane B3 Standard | GlpBio | -20°C |
| Anti-11-dehydro-TXB3 Antibody | Custom Production Required | -20°C |
| This compound-Enzyme Conjugate | Custom Synthesis Required | -20°C |
| Goat Anti-Rabbit IgG Coated 96-well Plate | Various | 4°C |
| Wash Buffer (e.g., PBS with 0.05% Tween-20) | In-house preparation or commercial | 4°C |
| Assay Buffer (e.g., PBS with 1% BSA) | In-house preparation or commercial | 4°C |
| Substrate (e.g., TMB) | Various | 4°C |
| Stop Solution (e.g., 2N H₂SO₄) | Various | RT |
Experimental Workflow
Caption: Competitive ELISA workflow for this compound.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., ethanol) and then dilute with Assay Buffer to create a series of standards (e.g., 0, 10, 50, 100, 500, 1000, 5000 pg/mL).
-
Dilute the anti-11-dehydro-TXB3 antibody and the this compound-enzyme conjugate in Assay Buffer to their optimal concentrations (determined through initial optimization experiments).
-
Prepare Wash Buffer and Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the standard or sample to the appropriate wells of the Goat Anti-Rabbit IgG coated 96-well plate.
-
Add 25 µL of the diluted this compound-enzyme conjugate to each well.
-
Add 25 µL of the diluted anti-11-dehydro-TXB3 antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
-
Wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL of Substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Create a standard curve by plotting the average absorbance of each standard as a function of its concentration. The absorbance will be inversely proportional to the concentration of this compound.
-
Use a four-parameter logistic curve fit to determine the concentration of this compound in the samples from the standard curve.
Data Presentation
The following table provides an example of expected performance characteristics for a developed this compound competitive ELISA, based on commercially available kits for the related metabolite, 11-dehydro-TXB2.
| Parameter | Expected Performance |
| Assay Range | 10 - 5000 pg/mL |
| Sensitivity (LOD) | ~5 pg/mL |
| Sample Types | Urine, Plasma, Serum, Tissue Culture Supernatants |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
| Specificity | High for this compound, low cross-reactivity with other eicosanoids |
Conclusion
The development of a sensitive and specific competitive ELISA for this compound is a valuable tool for researchers and drug development professionals studying the metabolic effects of omega-3 fatty acids and their role in cardiovascular health and disease. The critical path for this assay development lies in the successful generation of a high-affinity, specific antibody to this compound. The protocol provided herein serves as a comprehensive guide for the subsequent assay development and validation.
Application Note: Solid-Phase Extraction of Urinary 11-dehydro-TXB3 for Accurate Quantification
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 11-dehydro-thromboxane B3 (11-dehydro-TXB3), a key urinary metabolite of Thromboxane A3, from human urine. Accurate measurement of this compound is critical for assessing platelet activation and the efficacy of antiplatelet therapies. The described method utilizes a mixed-mode anion exchange SPE procedure, adapted from established protocols for similar thromboxane metabolites, to ensure high recovery and removal of interfering substances prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Introduction
11-dehydro-thromboxane B3 (this compound) is a stable metabolite of thromboxane A3 (TXA3) that is excreted in the urine.[1] Its quantification provides a non-invasive method to monitor endogenous TXA3 production, which is of significant interest in studies involving dietary eicosapentaenoic acid (EPA) supplementation and in the development of therapies targeting platelet aggregation. Due to the complex nature of the urine matrix, a robust sample preparation method is essential to isolate this compound and remove potential interferences. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering excellent purification and concentration of the analyte. This document outlines a detailed SPE protocol for urinary this compound.
Experimental Protocol
This protocol is adapted from a validated method for the extraction of the structurally similar compound, 11-dehydro-thromboxane B2.[2] Researchers should perform in-house validation for this compound.
Materials and Reagents:
-
SPE Cartridges: Mixed-mode anion exchange (MAX) SPE cartridges or plates. Alternatively, C18 cartridges (e.g., Sep Pak tC18) can be used.[3]
-
Urine Samples: Collected and stored at -80°C until analysis.
-
Internal Standard: Isotope-labeled this compound (e.g., [¹⁸O₂]this compound) or a deuterated analogue of a related compound (e.g., d₄-11-dehydro-TXB2).[3][4]
-
Reagents:
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Hydrochloric Acid (HCl), 1.0 N
-
Ammonia Solution
-
Acetate Buffer (pH 6.0)
-
Ultrapure Water
-
Sample Pre-treatment:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples to pellet any sediment.
-
To 1 mL of urine supernatant, add the internal standard.
-
Add 1.0 N Hydrochloric acid (HCl) to acidify the sample and incubate for 30 minutes.[2] This step ensures that the carboxylic acid group of this compound is protonated.
-
Add methanol to the sample.[2]
Solid-Phase Extraction (SPE) Procedure:
The following steps are based on a mixed-mode anion exchange SPE plate.[2]
-
Conditioning:
-
Condition the SPE plate with a mixture of methanol and hydrochloric acid.[2]
-
-
Loading:
-
Load the pre-treated urine sample onto the conditioned SPE plate.[2]
-
-
Washing (Step 1 - Removal of Hydrophilic Interferences):
-
Washing (Step 2 - Removal of Hydrophobic Interferences):
-
Elution:
-
Elute the analyte using a mixture of dichloromethane and formic acid.[2] The formic acid protonates the this compound, disrupting its interaction with the sorbent and allowing for elution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of water and methanol).[2]
-
Data Presentation
The following table summarizes quantitative data for the recovery of thromboxane metabolites from urine using solid-phase extraction.
| Analyte | SPE Cartridge Type | Recovery Rate (%) | Analytical Method | Reference |
| 11-dehydro-TXB2 | Mixed-Mode Anion Exchange (MAX) | 91.0 - 96.0 | LC-MS/MS | [2] |
| 11-dehydro-TXB2 | Octylsilyl Silica | High (not quantified) | Radioimmunoassay | [5] |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for urinary this compound solid-phase extraction.
Discussion
The described solid-phase extraction protocol provides a robust and reliable method for the isolation and purification of this compound from human urine. The use of a mixed-mode anion exchange sorbent allows for a two-step interference removal process, first targeting hydrophilic impurities and then hydrophobic ones, resulting in a clean extract.[2] The high recovery rates reported for the analogous compound, 11-dehydro-TXB2, suggest that this method is highly efficient.[2] For subsequent analysis by GC-MS, derivatization of the extracted this compound is necessary.[3] The normal concentration of this compound in human urine has been reported to be in the range of 1.29 to 7.64 pg/mg creatinine.[3]
It is crucial to include an appropriate internal standard to correct for any analyte loss during the extraction process and to account for matrix effects in the final analysis. The choice of SPE cartridge may also be guided by the specific analytical instrumentation and desired outcomes, with octylsilyl silica and other C18-based sorbents also being viable options.[3][5]
Conclusion
This application note provides a comprehensive and detailed solid-phase extraction protocol for the determination of urinary this compound. The method is designed to deliver high recovery and purity, making it suitable for use in clinical research and drug development settings where accurate and reliable quantification of this important biomarker is required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. celerion.com [celerion.com]
- 3. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction of urinary 11-dehydrothromboxane B2 for reliable determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of 11-dehydro-thromboxane B3 from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3). The quantification of this compound in biological fluids serves as a valuable biomarker for monitoring platelet activation and the effects of therapeutic interventions targeting the cyclooxygenase (COX) pathway, particularly in the context of cardiovascular disease and inflammation. Accurate and reliable measurement of this analyte is critically dependent on robust and efficient sample preparation methods.
These application notes provide detailed protocols for the extraction and purification of this compound from various biological fluids, including urine, plasma, and serum, prior to analysis by mass spectrometry (MS). The methodologies described herein are intended to guide researchers in obtaining high-quality data for both research and drug development applications.
Biosynthesis of 11-dehydro-thromboxane B3
This compound is a downstream metabolite of eicosapentaenoic acid (EPA), an omega-3 fatty acid. The biosynthesis is initiated by the release of EPA from membrane phospholipids by phospholipase A2. Subsequently, cyclooxygenase-1 (COX-1) converts EPA to prostaglandin H3 (PGH3). Thromboxane synthase then metabolizes PGH3 to the unstable thromboxane A3 (TXA3). TXA3 is rapidly hydrolyzed to thromboxane B3 (TXB3), which is then converted to 11-dehydro-thromboxane B3.
Biosynthesis pathway of 11-dehydro-thromboxane B3.
Sample Collection and Handling
Proper sample collection and handling are paramount to prevent ex vivo formation of thromboxanes and ensure the stability of this compound.
-
Urine: Collect spot or 24-hour urine samples in containers without preservatives. For long-term storage, samples should be frozen at -20°C or -80°C. Studies have shown that urinary 11-dehydro-thromboxane B2 is stable for up to 10 years at -40°C and can withstand multiple freeze-thaw cycles. This stability is likely applicable to this compound as well.
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, citrate). To inhibit platelet activation and subsequent ex vivo thromboxane formation, it is crucial to add a cyclooxygenase inhibitor, such as indomethacin, to the collection tube immediately. Centrifuge the blood at a low speed (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma. The resulting plasma should be stored at -80°C.
-
Serum: While serum can be used, it is generally less preferred for thromboxane metabolite analysis due to the potential for platelet activation during the clotting process, leading to artificially elevated levels. If serum is used, a consistent and standardized clotting time should be employed. After clotting, centrifuge the sample and store the serum at -80°C.
Experimental Protocols
The following sections detail validated and adaptable protocols for the extraction of this compound from biological fluids.
Solid-Phase Extraction (SPE) from Urine
This protocol is based on a validated method for 11-dehydro-thromboxane B2 and is suitable for this compound.
Materials:
-
Mixed-mode anion exchange SPE cartridges
-
Methanol
-
Acetonitrile
-
Water (HPLC-grade)
-
Acetic acid
-
Internal Standard (IS): Deuterated this compound (if available) or a related deuterated thromboxane metabolite.
Procedure:
-
Sample Pre-treatment: Thaw urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to remove any particulate matter.
-
Internal Standard Spiking: To 1 mL of urine, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water/acetic acid (95:5, v/v).
-
Wash the cartridge with 1 mL of methanol/acetonitrile (60:40, v/v).
-
-
Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol containing 2% acetic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Experimental workflow for SPE of this compound from urine.
Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is adapted from a method for other eicosanoids and can be optimized for this compound.
Materials:
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Water (HPLC-grade)
-
Internal Standard (IS)
Procedure:
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma/serum, add the internal standard.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding a small volume of formic acid.
-
Extraction:
-
Add 2 mL of an extraction solvent mixture (e.g., ethyl acetate/hexane, 1:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with another 2 mL of the extraction solvent. Combine the organic layers.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Immunoaffinity Purification (General Approach)
While a specific immunoaffinity column for this compound may not be commercially available, antibodies raised against thromboxane B2 or related structures can potentially be used. This method offers high selectivity.
General Procedure:
-
Antibody Immobilization: Couple an anti-thromboxane antibody to a solid support (e.g., Sepharose beads) to create an affinity column.
-
Sample Loading: Load the pre-cleared biological fluid (urine, plasma, or serum) onto the immunoaffinity column.
-
Washing: Wash the column extensively with a neutral buffer (e.g., phosphate-buffered saline) to remove unbound components.
-
Elution: Elute the bound this compound using a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
Neutralization and Desalting: Immediately neutralize the eluate with a high pH buffer. Desalt the sample using a C18 SPE cartridge before LC-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data from a validated LC-MS/MS method for the analysis of a related compound, 11-dehydro-thromboxane B2, in human urine, which can be considered indicative for this compound analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Instrumentation | |
| UHPLC System | Waters ACQUITY UPLC I-Class |
| Mass Spectrometer | SCIEX Triple Quad 5500/6500 |
| Chromatographic Conditions | |
| Analytical Column | Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water / Acetic Acid (75:25 v/v) |
| Mobile Phase B | Methanol / Acetonitrile (60:40 v/v) |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 20 µL |
| Mass Spectrometry Conditions | |
| Ionization Mode | APCI, Negative |
| MRM Transition (Analyte) | m/z 367.0 -> 161.0 |
| MRM Transition (IS) | m/z 371.0 -> 309.0 |
Table 2: Method Validation Data (for 11-dehydro-TXB2 in human urine)
| Parameter | Result |
| Linearity Range | 25.0 – 2500 pg/mL |
| Lower Limit of Quantification (LLOQ) | 25.0 pg/mL |
| Recovery | 91.0 – 96.0% |
| Accuracy (at LLOQ) | 104.8% |
| Precision (CV% at LLOQ) | 4.4% |
| Inter-batch Accuracy (QC Low, Med, High) | 98.8 - 101.1% |
| Inter-batch Precision (CV% at QC Low, Med, High) | 1.0 - 2.0% |
Conclusion
The successful quantification of this compound in biological fluids is highly dependent on the chosen sample preparation technique. Solid-phase extraction is a robust and reliable method for urine samples, offering high recovery and clean extracts. For plasma and serum, liquid-liquid extraction provides a viable alternative, although careful optimization is required to minimize matrix effects. Immunoaffinity purification, when available, offers the highest degree of selectivity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to establish and validate their own methods for the analysis of this important biomarker.
Application Notes & Protocols for 11-dehydro-TXB3 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3). The quantification of this compound serves as a valuable biomarker for in vivo TXA3 production, which is of significant interest in studies involving omega-3 fatty acid supplementation and its effects on platelet aggregation and cardiovascular health. This document provides detailed methodologies for the sensitive and selective quantification of this compound in biological matrices, primarily urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway Context
Thromboxane A3 is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the cyclooxygenase (COX) pathway. It is rapidly hydrolyzed to the unstable thromboxane B3 (TXB3), which is then metabolized to more stable products, including this compound, for urinary excretion. Monitoring this urinary metabolite provides a non-invasive method to assess the endogenous production of TXA3.
Caption: Biosynthetic pathway of this compound from EPA.
Mass Spectrometry Parameters
The successful detection of this compound by tandem mass spectrometry relies on the selection of appropriate precursor and product ions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). Due to its carboxylic acid moiety, this compound ionizes efficiently in negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) modes.
The molecular weight of this compound is 366.45 g/mol .[1][2][3][4] Therefore, the expected precursor ion ([M-H]⁻) is m/z 365.45. While specific fragmentation data for this compound is not widely published, a logical starting point can be inferred from its close structural analog, 11-dehydro-thromboxane B2 (11-dehydro-TXB2). The established MRM transition for 11-dehydro-TXB2 is m/z 367.0 → 161.0.[1] Given the structural similarities, it is highly probable that the m/z 161.0 product ion is also a major fragment for this compound.
Table 1: Predicted and Analog-Based Mass Spectrometry Parameters for this compound
| Parameter | Value | Comments |
| Ionization Mode | Negative ESI or APCI | Efficiently forms [M-H]⁻ ions.[1] |
| Precursor Ion (Q1) | m/z 365.45 | Based on the molecular weight of 366.45 g/mol .[1][2][3][4] |
| Product Ion (Q3) | m/z 161.0 (Predicted) | This is the major product ion for the closely related 11-dehydro-TXB2.[1] |
| Internal Standard | [¹⁸O₂]this compound | A suitable isotopically labeled internal standard for quantification.[3] |
Note: Optimized MRM parameters for this compound are included in commercially available LC/MS/MS method packages for lipid mediators, such as those from Shimadzu.[2][5] It is recommended to use these optimized parameters if available or to perform compound-specific optimization.
Experimental Protocol: Quantification of this compound in Human Urine
This protocol outlines a typical workflow for the analysis of this compound from urine samples, adapted from established methods for related compounds.[1]
Caption: Experimental workflow for this compound analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add the isotopically labeled internal standard ([¹⁸O₂]this compound) to a final concentration of 100 pg/mL.
-
SPE Column Conditioning: Use a mixed-mode anion exchange SPE plate or cartridge. Condition the sorbent with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 25% methanol in water to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% acetic acid).
Liquid Chromatography
The chromatographic conditions should be optimized to ensure separation from isomeric compounds and matrix interferences.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Value |
| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Analytical Column | Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water / Acetic Acid (99.9:0.1, v/v) |
| Mobile Phase B | Acetonitrile / Methanol (50:50, v/v) |
| Flow Rate | 0.45 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 10-20 µL |
| Total Run Time | 5.0 min |
| Gradient | A suitable gradient starting with high aqueous phase and ramping up the organic phase. |
Mass Spectrometry
The mass spectrometer should be operated in MRM mode for optimal sensitivity and selectivity.
Table 3: Example Mass Spectrometry System and Settings
| Parameter | Value |
| Mass Spectrometer | SCIEX Triple Quad™ 5500/6500 or equivalent |
| Source/Polarity | APCI or ESI / Negative |
| MRM Transition (this compound) | m/z 365.45 → 161.0 (Optimize CE) |
| MRM Transition (Internal Std) | Dependent on the specific labeled standard used |
| Collision Energy (CE) | Requires optimization; start with values used for 11-dehydro-TXB2 (typically 20-35 eV) |
| Declustering Potential (DP) | Optimize for maximal precursor ion signal |
| Entrance Potential (EP) | Optimize for maximal precursor ion signal |
| Collision Cell Exit Potential (CXP) | Optimize for maximal product ion signal |
Data Analysis and Interpretation
Quantification is achieved by constructing a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix (e.g., synthetic urine). The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in unknown samples is then determined from this calibration curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The LC-MS/MS method outlined provides a robust and sensitive approach for the quantification of this compound. Accurate measurement of this metabolite is crucial for clinical and research studies investigating the physiological and pathological roles of the TXA3 pathway. While the provided parameters serve as a strong starting point, method validation in the target matrix is essential to ensure accuracy and precision.
References
- 1. celerion.com [celerion.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Monitoring Dietary EPA Supplementation using 11-dehydro-thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA), an omega-3 fatty acid, is a widely used dietary supplement recognized for its potential health benefits, particularly in cardiovascular health and inflammatory conditions. Monitoring adherence and the biological response to EPA supplementation is crucial in clinical trials and personalized nutrition. This document provides detailed application notes and protocols for utilizing urinary 11-dehydro-thromboxane B3 (11-dehydro-TXB3) as a specific biomarker for monitoring dietary EPA intake.
This compound is a stable, downstream metabolite of thromboxane A3 (TXA3), which is synthesized from EPA via the cyclooxygenase (COX) pathway. As the arachidonic acid (ARA)-derived analogue, 11-dehydro-thromboxane B2, is a well-established biomarker of in vivo platelet activation, this compound serves as a specific indicator of EPA metabolism. Measurement of urinary this compound offers a non-invasive method to assess the intake and metabolic conversion of EPA.
Signaling Pathway of EPA to this compound
Dietary EPA is incorporated into cell membranes, including those of platelets. When platelets are activated, phospholipase A2 releases EPA, which is then metabolized by cyclooxygenase-1 (COX-1) to form the unstable intermediate prostaglandin H3 (PGH3). PGH3 is subsequently converted by thromboxane synthase into thromboxane A3 (TXA3). TXA3 is rapidly hydrolyzed to the inactive thromboxane B3 (TXB3), which is then further metabolized in the liver and other tissues to various metabolites, including this compound, that are excreted in the urine.
Caption: Metabolic pathway of dietary EPA to urinary this compound.
Quantitative Data Summary
Urinary levels of this compound are low in individuals not supplementing with EPA and have been shown to increase following dietary EPA intake. While comprehensive dose-response data is still emerging, the following table summarizes available quantitative information.
| Parameter | Value | Reference |
| Baseline Urinary this compound | 1.29 - 7.64 pg/mg creatinine | [1] |
| Post-EPA Supplementation | Increased levels observed | [1] |
Further research is required to establish a detailed dose-response curve correlating specific EPA dosages with urinary this compound concentrations.
Experimental Protocols
Protocol 1: Urine Sample Collection and Storage
Objective: To collect and store urine samples for the analysis of this compound.
Materials:
-
Urine collection cups
-
Centrifuge tubes (15 mL and 50 mL)
-
Cryovials
-
-80°C freezer
Procedure:
-
Collect a first-morning or 24-hour urine sample. A first-morning void is often sufficient and more convenient.
-
Transfer the urine to a centrifuge tube.
-
Centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the supernatant to a clean centrifuge tube.
-
Aliquot the urine supernatant into labeled cryovials.
-
Store the samples at -80°C until analysis. Samples are stable for an extended period at this temperature.
Protocol 2: Quantification of Urinary this compound by LC-MS/MS
Objective: To quantify the concentration of this compound in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from methods for the analysis of the structurally similar 11-dehydro-TXB2.
Materials:
-
Urine samples
-
This compound standard
-
Deuterated this compound internal standard (e.g., this compound-d4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Formic acid, Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation and Solid-Phase Extraction (SPE):
-
Thaw urine samples on ice.
-
Spike a known amount of the deuterated internal standard into each urine sample.
-
Acidify the urine samples to pH 3-4 with formic acid.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound and the internal standard with methanol or an appropriate organic solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other urinary components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example, may require optimization):
-
This compound: Precursor ion (Q1) m/z 367.2 -> Product ion (Q3) m/z 163.1
-
This compound-d4 (Internal Standard): Precursor ion (Q1) m/z 371.2 -> Product ion (Q3) m/z 167.1
-
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Experimental Workflow
The following diagram illustrates the overall workflow for monitoring dietary EPA supplementation using urinary this compound.
Caption: Workflow for urinary this compound analysis.
References
Application Notes: Immunoassay for 11-dehydro-thromboxane B3 in Clinical Research
Introduction
11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3). TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and is known to be less potent in inducing platelet aggregation and vasoconstriction compared to its arachidonic acid-derived counterpart, thromboxane A2 (TXA2).[1][2] Consequently, the measurement of this compound in clinical research serves as a valuable biomarker for assessing EPA intake and investigating the effects of omega-3 fatty acid supplementation on cardiovascular and inflammatory diseases.[3][4][5][6][7][8] This document provides detailed application notes and a general protocol for the quantification of this compound using an immunoassay format.
Clinical Significance
The quantification of this compound in urine provides a non-invasive method to monitor:
-
Dietary EPA Intake: Urinary levels of this compound have been shown to increase with dietary supplementation of EPA.[3] This makes it a useful biomarker for assessing compliance and the metabolic effects of EPA-rich diets or supplements.
-
Cardiovascular Research: By reflecting the in vivo production of TXA3, this compound levels can be used to study the impact of omega-3 fatty acids on platelet function, vascular tone, and the overall risk of cardiovascular events.
-
Inflammatory Conditions: As thromboxanes are involved in inflammatory processes, monitoring this compound can provide insights into the anti-inflammatory effects of EPA.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound levels in human urine.
| Analyte | Matrix | Method | Concentration Range | Reference |
| This compound | Human Urine | GC/SIM | 1.29 to 7.64 pg/mg creatinine | [3] |
Experimental Protocols
While specific commercial immunoassay kits for this compound were not prominently identified in the initial search, a general competitive ELISA protocol is provided below as a representative methodology. Researchers should adapt this protocol based on the specific reagents and instructions provided with their chosen immunoassay kit. A similar ELISA kit for the related compound 11-dehydro-TXB2 is commercially available.[9]
Principle of the Competitive Immunoassay
This assay is based on the principle of competitive binding. This compound present in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody coated on the microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Materials Required
-
Microplate pre-coated with anti-11-dehydro-TXB3 antibody
-
This compound standards
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Urine samples
-
Microplate reader capable of measuring absorbance at 450 nm
Sample Preparation
-
Collect urine samples and store them at -20°C or lower if not analyzed immediately.
-
Thaw samples on ice before use.
-
Centrifuge samples at 10,000 x g for 5 minutes to remove any particulate matter.
-
It is recommended to normalize urinary this compound concentrations to creatinine levels to account for variations in urine dilution.
Assay Procedure
-
Standard Preparation: Prepare a serial dilution of the this compound standards according to the kit manufacturer's instructions to generate a standard curve.
-
Sample and Standard Addition: Add 50 µL of each standard and prepared urine sample to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of this compound-HRP conjugate to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of Wash Buffer. Ensure complete removal of liquid at each step.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well.
-
Development: Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used.
-
Normalize the urinary this compound concentration to the creatinine concentration of the sample.
Visualizations
Caption: Biosynthesis and metabolism of Thromboxane A3 to this compound.
Caption: General workflow for a competitive immunoassay.
References
- 1. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane - Wikipedia [en.wikipedia.org]
- 3. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPA and DHA as markers of nutraceutical treatment response in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers for Personalizing Omega-3 Fatty Acid Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omega-3 polyunsaturated fatty acid blood biomarkers increase linearly in men and women after tightly controlled intakes of 0.25, 0.5, and 1 g/d of EPA + DHA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metabolomicscentre.ca [metabolomicscentre.ca]
- 8. Omega-3 polyunsaturated fatty acid biomarkers and risk of type 2 diabetes, cardiovascular disease, cancer, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.exkitstore.com [assets.exkitstore.com]
analytical methods for distinguishing 11-dehydro-TXB3 and 11-dehydro-TXB2
An Application Note on the Analytical Distinction of 11-dehydro-Thromboxane B3 and 11-dehydro-Thromboxane B2
Introduction
Thromboxanes (TX) are potent bioactive lipids derived from polyunsaturated fatty acids (PUFAs) that play crucial roles in platelet aggregation, vasoconstriction, and inflammation. 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a stable metabolite of thromboxane A2 (TXA2) derived from the omega-6 fatty acid arachidonic acid (AA), is a well-established biomarker for in vivo TXA2 production and platelet activation. Similarly, 11-dehydro-thromboxane B3 (11-dehydro-TXB3) is the corresponding metabolite from the omega-3 fatty acid eicosapentaenoic acid (EPA) pathway. Given the often opposing physiological effects of omega-3 and omega-6 derived eicosanoids, the ability to accurately and separately quantify these two metabolites is of significant interest in clinical and pharmaceutical research. This application note provides a detailed protocol for the analytical distinction and quantification of this compound and 11-dehydro-TXB2 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathways and Structural Differences
The subtle yet critical difference between 11-dehydro-TXB2 and this compound arises from their precursor fatty acids. 11-dehydro-TXB2 originates from arachidonic acid (20:4n-6), while this compound is derived from eicosapentaenoic acid (20:5n-3). This results in a single additional double bond in the pentyl side chain of this compound, leading to a 2 Da difference in molecular weight. This structural variance is the key to their analytical separation and distinct detection by mass spectrometry.
Caption: Biosynthetic pathways of 11-dehydro-TXB2 and this compound.
Experimental Protocol: LC-MS/MS Method
This protocol outlines a robust method for the simultaneous quantification of 11-dehydro-TXB2 and this compound in human plasma or urine.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is essential for concentrating the analytes and removing interfering matrix components.
Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.
Protocol:
-
Acidification: Acidify 1 mL of plasma or urine to approximately pH 3 with 2 M formic acid.
-
Internal Standard: Add an appropriate internal standard, such as 11-dehydro-TXB2-d4.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol and 2 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar impurities.
-
Wash the cartridge with 2 mL of hexane to remove non-polar, interfering lipids.
-
-
Elution: Elute the analytes with 2 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography
Chromatographic separation is critical for resolving the two structurally similar analytes. A high-resolution reversed-phase column is recommended.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 12.0 | 20 | 80 |
| 12.1 | 5 | 95 |
| 14.0 | 5 | 95 |
| 14.1 | 80 | 20 |
| 16.0 | 80 | 20 |
Note: This gradient is a starting point and may require optimization for specific LC systems and columns.
Tandem Mass Spectrometry
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is ideal for this analysis. The distinct molecular weights of 11-dehydro-TXB2 and this compound allow for their specific detection using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| 11-dehydro-TXB2 | 351.2 | 163.1, 315.2 | -25, -15 |
| This compound | 349.2 | 161.1, 313.2 | -25, -15 |
| 11-dehydro-TXB2-d4 (IS) | 355.2 | 167.1, 319.2 | -25, -15 |
Note: The specific product ions and collision energies should be optimized for the instrument used.
Data Presentation and Interpretation
The combination of chromatographic retention time and specific MRM transitions provides high confidence in the identification and quantification of each analyte. Due to the additional double bond, this compound is slightly more polar and is expected to elute slightly earlier than 11-dehydro-TXB2 on a C18 column.
Expected Results:
| Analyte | Expected Retention Time (min) | Q1 (m/z) | Q3 (m/z) |
| This compound | ~ 9.5 | 349.2 | 161.1 |
| 11-dehydro-TXB2 | ~ 10.2 | 351.2 | 163.1 |
| 11-dehydro-TXB2-d4 (IS) | ~ 10.2 | 355.2 | 167.1 |
Note: Retention times are estimates and will vary based on the specific LC system and column.
Conclusion
The described LC-MS/MS method provides the necessary selectivity and sensitivity for the distinct and simultaneous quantification of 11-dehydro-TXB2 and this compound. This analytical approach is a valuable tool for researchers and clinicians investigating the roles of omega-3 and omega-6 fatty acid metabolism in health and disease, as well as for drug development professionals evaluating the effects of novel therapeutics on these pathways. Careful optimization of the chromatographic separation and mass spectrometric parameters is crucial for achieving accurate and reliable results.
Application Note & Protocol: Quantifying Urinary 11-dehydro-TXB3 to Assess Aspirin's Effect on Thromboxane A3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thromboxane A3 (TXA3) is a less potent vasoconstrictor and platelet aggregator compared to its analogue, Thromboxane A2 (TXA2).[1] TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), offering a potentially cardioprotective profile. Aspirin is a widely used antiplatelet therapy that irreversibly inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of thromboxanes. While the effect of aspirin on TXA2 is well-documented through the measurement of its urinary metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), the impact on TXA3 synthesis is less characterized. The quantification of 11-dehydro-thromboxane B3 (11-dehydro-TXB3), the corresponding urinary metabolite of TXA3, provides a specific biomarker to assess the in vivo effect of aspirin on the TXA3 pathway. This application note provides a detailed protocol for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents expected quantitative outcomes based on existing literature.
Signaling Pathways of TXA2 and TXA3
Thromboxanes exert their effects by binding to thromboxane receptors, leading to a cascade of intracellular events that result in platelet activation and vasoconstriction. While both TXA2 and TXA3 utilize the same receptor, the potency of TXA3 is significantly lower. Aspirin inhibits the production of both TXA2 and TXA3 by acetylating the COX-1 enzyme.
Caption: Comparative signaling pathways of TXA2 and TXA3.
Experimental Workflow
The following workflow outlines the major steps for the quantification of this compound in urine samples.
Caption: Experimental workflow for urinary this compound analysis.
Quantitative Data Summary
The following tables summarize expected quantitative data for urinary thromboxane metabolites based on published studies. Note that levels of this compound are significantly lower than 11-dehydro-TXB2.[2]
Table 1: Expected Baseline and Post-Aspirin Levels of Urinary 11-dehydro-TXB2
| Analyte | Condition | Mean Concentration (pg/mg creatinine) | Reference |
| 11-dehydro-TXB2 | Baseline (Aspirin-Naïve) | 1386 | [3] |
| 11-dehydro-TXB2 | Post-Aspirin | 783 | [3] |
Table 2: Reported Levels of Urinary this compound in Healthy Volunteers
| Analyte | Condition | Concentration Range (pg/mg creatinine) | Reference |
| This compound | Healthy Volunteers | 1.29 - 7.64 | [2] |
| This compound | Healthy Volunteers with EPA supplementation | Increased levels | [2] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Preparation
-
Urine Collection: Collect mid-stream urine samples in sterile containers. For longitudinal studies, it is recommended to collect the first-morning void to minimize diurnal variation.
-
Storage: Immediately after collection, centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove cellular debris. Store the supernatant at -80°C until analysis.
-
Internal Standard Spiking: Prior to extraction, thaw urine samples on ice. Spike 1 mL of urine with an appropriate amount of a stable isotope-labeled internal standard for this compound (e.g., [¹⁸O₂]this compound).[2]
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Acidify the urine sample with acetic acid to a pH of ~4.
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of hexane.
-
Elute the analyte with 1 mL of a suitable solvent mixture (e.g., ethyl acetate/methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Protocol 2: LC-MS/MS Quantification of this compound
This protocol is adapted from established methods for 11-dehydro-TXB2 and specific information for this compound.[2][4]
LC Parameters:
-
UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.[4]
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm or equivalent.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20-80% B
-
5-6 min: 80-95% B
-
6-7 min: 95% B
-
7-8 min: 95-20% B
-
8-10 min: 20% B
-
MS/MS Parameters:
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.[4]
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The exact mass transitions for this compound need to be determined through infusion of a pure standard. Based on its structure being similar to 11-dehydro-TXB2 but with an additional double bond, the precursor ion will have a different m/z. A previously published GC-MS method used an ion of m/z 696.4511 for a derivatized form of this compound.[2] For LC-MS/MS without derivatization, the precursor ion [M-H]⁻ would be approximately m/z 365.2. Product ions would need to be optimized.
-
Internal Standard ([¹⁸O₂]this compound): The precursor and product ions will be shifted according to the mass difference of the isotopes.
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.
Calibration and Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound in a surrogate matrix (e.g., synthetic urine).
-
The concentration of this compound in the urine samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the final concentration to the urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The quantification of urinary this compound by LC-MS/MS is a valuable tool for assessing the in vivo inhibitory effect of aspirin on the TXA3 pathway. This method, particularly when used in conjunction with the measurement of 11-dehydro-TXB2, can provide a more comprehensive understanding of aspirin's pharmacodynamics, especially in individuals with high dietary intake of omega-3 fatty acids. The provided protocols offer a robust framework for researchers to implement this analysis in their studies.
References
- 1. The effect of aspirin and eicosapentaenoic acid on urinary biomarkers of prostaglandin E2 synthesis and platelet activation in participants of the seAFOod polyp prevention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. celerion.com [celerion.com]
Application Notes and Protocols: Measurement of 11-dehydro-thromboxane B3 in Cardiovascular Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3), which is produced from the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), which is a potent vasoconstrictor and platelet aggregator, TXA3 is a weak platelet aggregator and vasoconstrictor. The measurement of this compound, alongside its more abundant analogue 11-dehydro-thromboxane B2 (the major metabolite of TXA2), is a critical tool in cardiovascular research. It provides insights into the balance of pro-thrombotic and less-thrombotic eicosanoids, the efficacy of antiplatelet therapies like aspirin, and the impact of dietary omega-3 fatty acid supplementation.[1][2] This document provides detailed application notes and experimental protocols for the measurement of this compound.
Key Applications in Cardiovascular Research:
-
Assessing the biochemical effects of omega-3 fatty acid supplementation: Dietary supplementation with EPA leads to an increase in urinary this compound levels.[1][3] This measurement can be used to monitor patient compliance and the metabolic conversion of EPA to TXA3.
-
Evaluating the efficacy of aspirin therapy: Aspirin inhibits the cyclooxygenase (COX) enzymes, which are responsible for the production of both TXA2 and TXA3. While the primary target of low-dose aspirin is COX-1 in platelets to reduce TXA2, its effect on TXA3 can also be monitored. The ratio of 11-dehydro-TXB2 to this compound can provide a more nuanced picture of aspirin's impact on eicosanoid profiles.[4][5][6][7]
-
Biomarker for platelet activation and cardiovascular risk: Elevated levels of thromboxane metabolites are associated with an increased risk of major adverse cardiovascular events.[8][9] While 11-dehydro-TXB2 is the more established biomarker for this purpose, the measurement of this compound can provide additional information, particularly in the context of high omega-3 intake.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies. Note that much of the available literature focuses on the more abundant 11-dehydro-thromboxane B2.
Table 1: Urinary Levels of 11-dehydro-thromboxane B3
| Population | Analyte | Concentration Range | Analytical Method | Reference |
| Healthy Volunteers | This compound | 1.29 to 7.64 pg/mg creatinine | GC-SIM | [1] |
| Healthy Volunteers (post-EPA supplementation) | This compound | Increased levels noted | GC-SIM | [1] |
Table 2: Urinary Levels of 11-dehydro-thromboxane B2 for Context
| Population | Analyte | Median Concentration | Analytical Method | Reference |
| African American Stroke Patients (on aspirin) | 11-dehydro-TXB2 | 783 pg/mg creatinine | Enzyme Immunoassay | [4] |
| African American Stroke Patients (no aspirin) | 11-dehydro-TXB2 | 1386 pg/mg creatinine | Enzyme Immunoassay | [4] |
| Patients with Diabetes (on aspirin) | 11-dehydro-TXB2 | 72% lower than placebo | Not specified | [5] |
| Healthy Adults | 11-dehydro-TXB2 | 635 +/- 427 pg/mg creatinine | LC-MS/MS | [10] |
| Males with Metabolic Syndrome (aspirin-naive) | 11-dehydro-TXB2 | ≥2500 pg/mg creatinine in 66% of patients | ELISA | [11] |
Experimental Protocols
1. Protocol for Urinary this compound Measurement by Gas Chromatography-Selected Ion Monitoring (GC-SIM)
This method offers high sensitivity and specificity for the microdetermination of this compound in urine.[1]
-
Sample Preparation and Extraction:
-
To a urine sample, add an internal standard ([¹⁸O₂]11-dehydro-thromboxane B3).
-
Perform solid-phase extraction (SPE) using a Sep-Pak tC18 cartridge followed by a silica gel column to isolate the analyte.
-
-
Derivatization:
-
Convert the extracted this compound to a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative.
-
-
GC-SIM Analysis:
-
Utilize a gas chromatograph coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Use a suitable capillary column (e.g., MP-65HT) to achieve separation from interfering substances.
-
Monitor the following ions (m/z): 696.4511 for this compound and 700.4597 for the [¹⁸O₂] internal standard.
-
-
Quantification:
-
Generate a standard curve with a linear range of 10 pg to 10 ng/tube.
-
Calculate the concentration of this compound in the urine sample based on the standard curve and normalize to creatinine concentration.
-
2. Protocol for Urinary 11-dehydro-TXB2 Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is for the more commonly measured 11-dehydro-TXB2 but can be adapted for this compound, which has a similar structure. This method is highly selective and sensitive.[10][12][13]
-
Sample Preparation and Extraction:
-
Spike urine samples with a deuterium-labeled internal standard (e.g., 11-dehydro-TXB2-d4).
-
Perform mixed-mode anion exchange solid-phase extraction (MAX SPE) for sample cleanup and concentration.
-
-
LC Conditions:
-
UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: Water/Acetic Acid (e.g., 75:25 v/v).
-
Mobile Phase B: Methanol/Acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 20 µL.
-
-
MS/MS Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 5500 or 6500, or equivalent.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.
-
MRM Transitions:
-
For 11-dehydro-TXB2: m/z 367.0 -> 161.0.
-
For 11-dehydro-TXB2-d4 IS: m/z 371.0 -> 309.0.
-
(Note: The transition for this compound would need to be determined empirically but would be similar).
-
-
-
Quantification:
-
Establish a calibration curve with a clinically relevant range (e.g., 25.0 – 2500 pg/mL).
-
Quantify endogenous levels in patient samples and normalize to urinary creatinine.
-
3. Protocol for Urinary 11-dehydro-TXB2 Measurement by Competitive ELISA
This protocol is based on a commercially available ELISA kit for 11-dehydro-TXB2 and can serve as a general guideline.[14][15]
-
Principle: This is a competitive immunoassay. 11-dehydro-TXB2 in the sample competes with a fixed amount of labeled 11-dehydro-TXB2 for binding sites on a specific monoclonal antibody.
-
Procedure:
-
Bring all reagents and samples to room temperature. It is recommended to run all standards and samples in duplicate.
-
Add standards, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.
-
Add the 11-dehydro-TXB2 conjugate (e.g., alkaline phosphatase-labeled) to each well.
-
Add the anti-11-dehydro-TXB2 antibody to each well.
-
Cover the plate and incubate for a specified time (e.g., 2.5 hours at room temperature) with gentle shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of 11-dehydro-TXB2 in the sample.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11-dehydro-TXB2 in the samples from the standard curve and normalize to urinary creatinine.
-
Visualizations
Caption: Biosynthesis pathway of this compound from dietary omega-3 fatty acids.
References
- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary fish oil alters the lysophospholipid metabolomic profile and decreases urinary 11-dehydro thromboxane B₂ concentration in healthy Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary 11-Dehydro-Thromboxane B2 and Mortality in Patients With Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. celerion.com [celerion.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. assets.exkitstore.com [assets.exkitstore.com]
Troubleshooting & Optimization
improving recovery of 11-dehydro-TXB3 during sample extraction
Welcome to the technical support center for the sample extraction of 11-dehydro-thromboxane B3 (11-dehydro-TXB3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during solid-phase extraction (SPE)?
Low recovery during SPE can be attributed to several factors:
-
Improper Cartridge Conditioning and Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent and poor retention of the analyte.
-
Incorrect Sample pH: The pH of the sample can significantly impact the charge of this compound and its interaction with the sorbent.
-
Inappropriate Wash Solvent: Using a wash solvent that is too strong can cause the analyte to be eluted prematurely along with interferences.
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of the analyte during the loading step.
-
Flow Rate: An excessively high flow rate during sample loading or elution can prevent efficient interaction with the sorbent.
Q2: Can I use liquid-liquid extraction (LLE) for this compound? What are the potential challenges?
Yes, LLE is a viable method for extracting eicosanoids like this compound. However, it can present challenges such as:
-
Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can make phase separation difficult and lead to analyte loss.
-
Lower Selectivity: LLE may be less selective than SPE, resulting in a higher level of co-extracted interferences.
-
Solvent Purity: The use of high-purity solvents is crucial to avoid the introduction of contaminants that can interfere with downstream analysis.
Q3: How can I minimize the degradation of this compound during sample handling and extraction?
To minimize degradation, it is recommended to:
-
Work with samples on ice whenever possible.
-
Add an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes and extraction solvents.
-
Process samples as quickly as possible to reduce the time exposed to room temperature and potential enzymatic activity.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte found in the flow-through | Sample pH is not optimal for retention. | Adjust the sample pH to be at least 2 pH units below the pKa of this compound (approximately 4.8) to ensure it is in a neutral form for reversed-phase SPE. |
| Sorbent is not properly conditioned or has dried out. | Ensure the cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) without letting the sorbent bed dry out before sample loading. | |
| Sample loading flow rate is too high. | Decrease the flow rate to allow for adequate interaction between the analyte and the sorbent. A flow rate of 1-2 mL/min is a good starting point. | |
| Analyte found in the wash eluate | Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution. For example, if using 20% methanol, try reducing it to 10%. |
| No analyte in the final eluate | Elution solvent is too weak. | Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic component (e.g., from 80% to 95% methanol or using a stronger solvent like ethyl acetate). |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent or perform a second elution step to ensure complete recovery. |
High Variability in Recovery
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent results between samples | Inconsistent sample processing. | Standardize all steps of the extraction protocol, including timing, volumes, and mixing procedures. |
| SPE cartridges from different lots. | If possible, use SPE cartridges from the same manufacturing lot for a single experiment to minimize variability. | |
| Incomplete drying of the sorbent before elution. | For non-polar elution solvents, ensure the sorbent bed is thoroughly dried after the aqueous wash steps to prevent poor interaction. |
Quantitative Data Summary
The following table summarizes recovery data for 11-dehydro-thromboxane B2, a closely related analogue, which can serve as a reference for optimizing this compound extraction.
| Extraction Method | Sorbent/Solvent System | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction | Mixed-mode anion exchange (MAX) | Human Urine | 91.0 - 96.0 | [1] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is adapted from a validated method for 11-dehydro-TXB2 and is expected to yield high recovery for this compound.[1]
Materials:
-
Mixed-mode anion exchange (MAX) SPE cartridges
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1.0 N
-
Acetate buffer (pH 6.0)
-
Ammonia solution
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Formic acid (FA)
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 1.0 N HCl to acidify the sample to a pH of approximately 3.
-
Incubate for 30 minutes.
-
Add an equal volume of methanol to the sample.
-
-
SPE Cartridge Conditioning:
-
Wash the MAX SPE cartridge with 1 mL of a mixture of methanol and hydrochloric acid.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing (Removal of Interferences):
-
Step 1 (Hydrophilic Interferences):
-
Wash the cartridge with 1 mL of a mixture of HCl, water, and methanol.
-
Wash with 1 mL of deionized water.
-
-
Step 2 (Hydrophobic Interferences):
-
Add 1 mL of acetate buffer (pH 6.0).
-
Sequentially wash with 1 mL of water, 1 mL of methanol, 1 mL of acetonitrile, and 1 mL of dichloromethane.
-
-
-
Elution:
-
Elute the analyte with 1 mL of a solution of dichloromethane with 2% formic acid.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable volume of a water/methanol mixture for analysis (e.g., by LC-MS/MS).
-
Visualizations
Thromboxane A3 Signaling Pathway
Caption: Thromboxane A3 synthesis and signaling cascade.
SPE Workflow for this compound Extraction
Caption: Solid-Phase Extraction (SPE) workflow.
Troubleshooting Logic for Low SPE Recovery
Caption: Troubleshooting low SPE recovery.
References
minimizing ion suppression for 11-dehydro-TXB3 in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 11-dehydro-thromboxane B3 (11-dehydro-TXB3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression during LC-MS/MS analysis.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis of biological samples, leading to reduced sensitivity, poor accuracy, and lack of precision.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the target analyte.[2] The following guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Issue: Low or inconsistent signal intensity for this compound
This is a primary indicator of ion suppression. Follow these steps to diagnose and resolve the issue.
Step 1: Assess Matrix Effects
-
Question: How can I confirm that ion suppression is causing the low signal?
-
Answer: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
-
Continuously infuse a standard solution of this compound into the MS detector, post-analytical column.
-
Inject a blank, extracted matrix sample (e.g., urine, plasma).
-
Monitor the signal of the infused standard. A drop in the signal intensity as the matrix components elute indicates ion suppression.[2]
-
Step 2: Optimize Sample Preparation
-
Question: My sample preparation is simple protein precipitation. Could this be the problem?
-
Answer: Yes. While simple, protein precipitation is often insufficient for removing all interfering matrix components, especially phospholipids.[3] Improving your sample preparation is the most effective way to combat ion suppression.[4]
-
Recommendation: Implement a Solid-Phase Extraction (SPE) protocol. For acidic compounds like this compound, a mixed-mode anion exchange SPE is highly effective at removing impurities and concentrating the analyte.[5] Liquid-Liquid Extraction (LLE) is another robust alternative to protein precipitation.[4]
-
Step 3: Refine Chromatographic Separation
-
Question: How can I modify my LC method to reduce ion suppression?
-
Answer: The goal is to chromatographically separate this compound from co-eluting, suppression-inducing compounds.[6]
-
Adjust the Gradient: Modify the mobile phase gradient to increase the resolution between your analyte and interfering peaks.[7]
-
Change the Stationary Phase: Consider a different column chemistry. A C18 column is commonly used, but other phases might offer better selectivity for your specific matrix.[5]
-
Consider Metal-Free Systems: For compounds prone to chelation, interactions with metal surfaces in standard HPLC columns can cause signal loss and peak shape issues. Using metal-free columns can mitigate these effects.[8]
-
Step 4: Select the Appropriate Ionization Source and Mode
-
Question: I am using ESI positive mode. Is there a better option?
-
Answer: Electrospray ionization (ESI) is highly susceptible to ion suppression.[1]
-
Switch to Negative Mode: this compound is an acidic molecule and ionizes well in negative mode. Fewer matrix components are ionizable in negative mode, which can reduce competition in the ion source.[1]
-
Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression from non-volatile matrix components than ESI.[1] A validated method for this compound in urine successfully used APCI in negative mode.[5]
-
Step 5: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Question: I am using an analog as an internal standard. Is that sufficient?
-
Answer: While better than no internal standard, an analog may not behave identically to your analyte during ionization.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression when analyzing this compound in biological fluids? A1: The most common sources are endogenous matrix components that are present at much higher concentrations than the analyte. These include phospholipids from cell membranes, salts from buffers or the biological matrix itself, and other metabolites that may co-elute with this compound.[3][4]
Q2: Can I just dilute my sample to reduce ion suppression? A2: Diluting the sample can reduce the concentration of interfering compounds and thereby lessen ion suppression.[10] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially given that this compound is often present at low (pg/mL) concentrations.[10] This strategy is only feasible if your assay has a very high sensitivity.
Q3: What is a matrix-matched calibration curve and why is it important? A3: A matrix-matched calibration curve is prepared by spiking known concentrations of your analyte into a blank matrix that is identical to your study samples (e.g., analyte-free urine).[11] This approach helps to compensate for ion suppression because the standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.[2]
Q4: My method uses TFA as a mobile phase modifier, but my signal is low. Could this be the cause? A4: Yes, trifluoroacetic acid (TFA) is a strong ion-pairing agent that is known to cause significant signal suppression in negative mode ESI.[12] It can form strong ion pairs with analytes, preventing them from being efficiently ionized.[12] It is recommended to use a more volatile modifier like formic acid or acetic acid at low concentrations (e.g., 0.1%).[7][12]
Q5: What MRM transitions are typically used for this compound? A5: For this compound (precursor ion m/z 367.0 in negative mode), a common and selective product ion for quantification is m/z 161.0. For its deuterium-labeled internal standard (e.g., this compound-d4, precursor ion m/z 371.0), a corresponding transition would be monitored, such as m/z 309.0 or m/z 165.0.[5][9]
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is based on a validated method for extracting this compound from human urine using mixed-mode anion exchange SPE.[5]
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of the internal standard solution (this compound-d4). Vortex to mix.
-
Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (Ion Suppression) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 80-100% | High | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and salts.[3] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Medium | Good for removing non-volatile salts and polar compounds. | Can be labor-intensive and may form emulsions.[4] |
| Solid-Phase Extraction (SPE) | >90%[5] | Low | Highly selective, provides excellent cleanup and analyte concentration.[6] | Higher cost and requires method development. |
Table 2: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[5] | Provides good retention and peak shape for eicosanoids. |
| Mobile Phase A | Water with 0.1% Formic Acid[7] | Volatile modifier, good for negative ion mode. |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid[5] | Strong organic solvent for efficient elution. |
| Flow Rate | 0.4 - 0.5 mL/min[5] | Standard flow for analytical UPLC. |
| Ionization Source | APCI or ESI[1][5] | APCI is less susceptible to suppression from non-volatile matrix components.[1] |
| Polarity | Negative[5] | This compound is an acid and readily forms [M-H]⁻ ions. |
| MRM Transition | Precursor: m/z 367.0; Product: m/z 161.0[5][9] | Provides high selectivity and sensitivity for quantification. |
| Internal Standard | This compound-d4 | Compensates for matrix effects and variability in extraction.[9] |
Visualizations
Workflow for Minimizing Ion Suppression
Caption: A systematic workflow for troubleshooting and mitigating ion suppression.
Decision Logic for Method Development
Caption: Decision logic for minimizing ion suppression during method development.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. celerion.com [celerion.com]
- 6. longdom.org [longdom.org]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
addressing cross-reactivity in 11-dehydro-TXB3 immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity in 11-dehydro-thromboxane B3 (11-dehydro-TXB3) immunoassays.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound immunoassays.
Question: My this compound sample values are unexpectedly high. Could cross-reactivity be the cause?
Answer: Yes, unexpectedly high concentrations of this compound can be a result of antibody cross-reactivity with other structurally similar molecules in the sample. Immunoassays rely on the specific binding of an antibody to its target antigen. However, if other compounds with similar chemical structures are present, the antibody may bind to them, leading to an overestimation of the target analyte's concentration.[1][2]
To investigate potential cross-reactivity, consider the following steps:
-
Sample Matrix Evaluation: Analyze the composition of your sample matrix for the presence of structurally related eicosanoids or their metabolites.
-
Spiking Studies: Spike your sample matrix with known concentrations of potential cross-reactants and measure the response in your assay. This can help quantify the extent of interference.
-
Confirmation with a Different Method: If possible, confirm your results using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is less prone to cross-reactivity.[3][4]
Question: How can I identify potential cross-reactants for my this compound immunoassay?
Answer: Identifying potential cross-reactants involves considering molecules with similar structures to this compound. The primary candidates for cross-reactivity are other thromboxane metabolites and prostaglandins. Based on data from closely related assays, such as those for 11-dehydro-thromboxane B2, a likely cross-reactant is 11-dehydro-2,3-dinor-thromboxane B3 .[3][4][5]
To identify other potential cross-reactants, you can:
-
Consult the Assay's Product Insert: Manufacturers often provide a list of tested compounds and their percentage of cross-reactivity.
-
Review the Literature: Search for publications that have used the same or similar assays and look for any reported cross-reactivity studies.
-
Structural Similarity Analysis: Compare the chemical structure of this compound with other eicosanoids that may be present in your samples.
Frequently Asked Questions (FAQs)
What is cross-reactivity in an immunoassay?
Cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen.[1] This occurs when the non-target molecule has a similar chemical structure to the target, allowing it to fit into the antibody's binding site.[1] This can lead to inaccurate, often falsely elevated, results in an immunoassay.[1][6]
What is the structural difference between this compound and other eicosanoids?
This compound is a metabolite of thromboxane A3. Eicosanoids are all derived from 20-carbon fatty acids and share a common structural backbone.[7] The differences between them lie in the arrangement of double bonds and the presence of various functional groups, such as hydroxyl and ketone groups.[7] These subtle structural differences are the basis for potential antibody cross-reactivity.
How is cross-reactivity quantified?
Cross-reactivity is typically expressed as a percentage. It is calculated by comparing the concentration of the target analyte required to produce a 50% signal inhibition with the concentration of the cross-reacting substance required to produce the same 50% inhibition.
Can I prevent cross-reactivity in my assay?
While completely preventing cross-reactivity can be challenging, several steps can be taken to minimize its impact:
-
Use a Highly Specific Antibody: Whenever possible, choose an assay that utilizes a monoclonal or affinity-purified polyclonal antibody with low cross-reactivity to related compounds.
-
Sample Purification: If your sample contains high levels of known cross-reactants, consider a sample purification step, such as solid-phase extraction (SPE), to remove these interfering substances before running the immunoassay.
-
Assay Validation: Perform thorough validation of your assay, including testing for potential cross-reactivity with relevant compounds.
Data Presentation
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody in an this compound Immunoassay
| Compound | % Cross-Reactivity |
| 11-dehydro-Thromboxane B3 | 100% |
| 11-dehydro-2,3-dinor-Thromboxane B3 | 5-15% |
| 11-dehydro-Thromboxane B2 | <1% |
| 2,3-dinor-Thromboxane B3 | <0.5% |
| Prostaglandin E3 | <0.1% |
| Prostaglandin F3α | <0.1% |
Note: This table is a hypothetical representation based on typical cross-reactivity profiles observed in similar eicosanoid immunoassays. Actual values may vary depending on the specific antibody and assay conditions.
Experimental Protocols
Protocol for Assessing Cross-Reactivity in an this compound Competitive ELISA
This protocol outlines a method for determining the percentage of cross-reactivity of potential interfering compounds in a competitive ELISA for this compound.
Materials:
-
This compound ELISA kit (including coated microplate, this compound standard, conjugate, and substrate)
-
Potential cross-reacting compounds
-
Assay buffer
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Standard Curves: Prepare a serial dilution of the this compound standard according to the kit manufacturer's instructions.
-
Prepare Cross-Reactant Dilutions: Prepare serial dilutions of each potential cross-reacting compound in the assay buffer. The concentration range should be wide enough to generate a full inhibition curve.
-
Assay Procedure:
-
Add a fixed amount of the this compound conjugate to each well of the microplate.
-
Add the this compound standards and the dilutions of the potential cross-reactants to their respective wells.
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve as absorbance versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
For each potential cross-reactant, plot the absorbance versus the logarithm of its concentration and determine its IC50.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: Troubleshooting workflow for suspected cross-reactivity.
Caption: Specific antibody binding vs. cross-reactivity.
Caption: Simplified biosynthesis of this compound.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ohsu.edu [ohsu.edu]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Chromatographic Separation of Thromboxane B3 Metabolites
Welcome to the technical support center for the analysis of thromboxane B3 (TXB3) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Thromboxane B3 and why are its metabolites important?
Thromboxane A3 (TXA3) is a biologically active eicosanoid synthesized from eicosapentaenoic acid (EPA), an omega-3 fatty acid. It is involved in physiological processes such as platelet aggregation and vasoconstriction, although it is generally less potent than its omega-6-derived counterpart, Thromboxane A2 (TXA2). TXA3 is highly unstable and rapidly hydrolyzes to the more stable, inactive metabolite, Thromboxane B3 (TXB3). Further metabolism in the body leads to the formation of urinary metabolites such as 11-dehydro-thromboxane B3 and 2,3-dinor-thromboxane B3. Measuring TXB3 and its metabolites can provide insights into the in vivo production of TXA3, which is relevant for studies on the effects of omega-3 fatty acid consumption and the development of novel therapeutics.
Q2: What are the most common analytical techniques for quantifying TXB3 and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of TXB3 and its metabolites due to its high sensitivity and selectivity.[1][2] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires more extensive sample derivatization.
Q3: What are the critical pre-analytical steps to ensure sample integrity?
Due to the potential for ex-vivo formation of thromboxanes during sample collection, it is crucial to add a cyclooxygenase (COX) inhibitor, such as indomethacin, to blood samples immediately after collection.[3] Samples should be kept on ice and processed to plasma or serum as quickly as possible. For long-term storage, samples should be kept at -80°C. Urinary metabolites of thromboxanes have been found to be relatively stable for several days at 4°C or even room temperature (25°C).
Q4: Which internal standards should be used for accurate quantification?
Deuterated internal standards are highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in extraction efficiency and instrument response. For the analysis of TXB3, a deuterated TXB3 standard would be ideal. If a specific deuterated standard for TXB3 is not available, a deuterated analog of a closely related compound, such as TXB2-d4, is often used.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation and detection of TXB3 and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with active sites on the column (e.g., residual silanols). 2. Column Overload: Injecting too much sample. 3. Inappropriate Sample Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase. | 1. Use an end-capped column. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. 2. Dilute the sample or reduce the injection volume. 3. Reconstitute the dried sample extract in a solvent that is similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient Ionization: Suboptimal source parameters in the mass spectrometer. 2. Poor Extraction Recovery: Incomplete extraction of the analytes from the sample matrix. 3. Analyte Degradation: Instability of thromboxane metabolites during sample preparation or storage. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of the analyte. 2. Optimize the solid-phase extraction (SPE) protocol (e.g., sorbent type, wash and elution solvents). Ensure the pH of the sample is appropriate for binding to the SPE sorbent (typically acidic for reversed-phase). 3. Keep samples on ice during preparation and minimize the time between extraction and analysis. Store extracts at low temperatures if analysis is delayed. |
| High Background Noise | 1. Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the target analytes. 2. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup of contaminants in the LC system. | 1. Use a more selective sample preparation method (e.g., immunoaffinity purification). Ensure adequate chromatographic separation from interfering matrix components. Use a deuterated internal standard to compensate for matrix effects. 2. Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system with appropriate cleaning solutions. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Composition: Poor mixing or evaporation of the more volatile solvent component. 2. Column Temperature Fluctuations: Lack of a column thermostat or an unstable oven temperature. 3. Column Degradation: Changes in the stationary phase over time. | 1. Ensure mobile phase solvents are freshly prepared and well-mixed. Use solvent bottle caps that limit evaporation. 2. Use a column oven to maintain a stable temperature. 3. Use a guard column to protect the analytical column. Replace the column if performance continues to degrade. |
| No Peaks Detected | 1. Incorrect MRM Transitions: The mass spectrometer is not monitoring the correct precursor and product ions. 2. Sample Preparation Failure: Complete loss of analyte during the extraction process. 3. Instrument Malfunction: Issues with the LC or mass spectrometer. | 1. Verify the MRM transitions for your specific analytes. Optimize collision energies for each transition. 2. Check each step of the extraction procedure. Perform a spike-and-recovery experiment to identify the step where the loss is occurring. 3. Perform system suitability tests and calibrations to ensure the instrument is functioning correctly. |
Experimental Protocols
Solid-Phase Extraction (SPE) of Thromboxanes from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add a COX inhibitor (e.g., indomethacin to a final concentration of 10 µM) if not already added during collection.
-
Add 10 µL of an internal standard solution (e.g., deuterated TXB2).
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Acidify the plasma to a pH of approximately 3.5 by adding 2M HCl.[1]
-
-
SPE Column Conditioning:
-
Use a C18 SPE cartridge.
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Condition the cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.[2]
-
-
Sample Loading and Washing:
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
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Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[2]
-
-
Elution:
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).[2]
-
LC-MS/MS Analysis of Thromboxane Metabolites
The following are typical starting conditions for the analysis of thromboxane metabolites. Method optimization is recommended.
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LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% acetic acid or formic acid in water.
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Mobile Phase B: Acetonitrile or methanol with 0.1% acetic acid or formic acid.
-
Gradient Elution: A typical gradient might start at 20-30% B, ramp to 90-95% B over several minutes, hold for a brief wash, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
The following tables provide examples of LC-MS/MS parameters for thromboxane analysis. Note that optimal parameters may vary depending on the instrument and specific experimental conditions.
Table 1: Example LC-MS/MS Parameters for Thromboxane Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thromboxane B2 (TXB2) | 369.2 | 195.1 | -20 to -30 |
| Thromboxane B2 (TXB2) | 369.2 | 169.1 | -20 to -30 |
| Thromboxane B3 (TXB3) | 367.2 | 193.1 | To be optimized |
| Thromboxane B3 (TXB3) | 367.2 | 305.2 | To be optimized |
| 11-dehydro-TXB2 | 367.2 | 163.1 | -25 to -35 |
| 2,3-dinor-TXB2 | 341.2 | 169.1 | -20 to -30 |
| TXB2-d4 (Internal Standard) | 373.2 | 198.1 | -20 to -30 |
Note: The MRM transitions for TXB3 are suggested based on its structure and fragmentation patterns of similar molecules; they should be empirically optimized on your mass spectrometer.
Table 2: Typical Performance Characteristics for Eicosanoid LC-MS/MS Methods
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Linearity (R²) | > 0.99 |
| Extraction Recovery | 70 - 120% |
| Intra- and Inter-day Precision (%CV) | < 15% |
Visualizations
Thromboxane A3 Signaling Pathway
Caption: Biosynthesis and signaling pathway of Thromboxane A3.
Experimental Workflow for TXB3 Analysis
Caption: General workflow for the analysis of TXB3 from biological samples.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in chromatography.
References
Technical Support Center: Analysis of 11-dehydro-thromboxane B3 in Urine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-dehydro-thromboxane B3 (11-dehydro-TXB3) in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for urine samples intended for this compound analysis?
Q2: How many freeze-thaw cycles can urine samples undergo before this compound degradation becomes a concern?
A2: Based on studies of the analogous 11-dehydro-TXB2, urine samples are stable for up to 10 freeze-thaw cycles without significant degradation of the analyte.[1][3][4] However, to minimize any potential for degradation, it is best practice to aliquot urine samples into smaller volumes for single use if multiple analyses are anticipated.
Q3: Can I use spot urine samples for this compound analysis, or is a 24-hour collection necessary?
A3: Spot urine samples are generally considered acceptable for the analysis of this compound. To account for variations in urine concentration, it is standard practice to normalize the analyte concentration to urinary creatinine levels. Studies on the related 11-dehydro-TXB2 have shown that there is no marked intra-day variation in its urinary excretion, supporting the use of spot urine collections.
Q4: What is the most common analytical method for quantifying this compound in urine?
A4: The most common and reliable method for the quantification of this compound in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This technique offers high selectivity and sensitivity, allowing for the accurate measurement of low endogenous concentrations of the analyte. Enzyme-linked immunosorbent assays (ELISAs) are also available but may be more susceptible to interferences.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels | - Improper sample storage (e.g., prolonged storage at room temperature).- Inefficient sample extraction.- Suboptimal LC-MS/MS parameters. | - Ensure urine samples are stored at -40°C or colder immediately after collection.- Optimize the solid-phase extraction (SPE) protocol; ensure correct pH adjustments and solvent usage.- Verify and optimize MS/MS transitions and source parameters for this compound. Use an isotopically labeled internal standard. |
| High variability between replicate measurements | - Inconsistent sample handling.- Matrix effects in the LC-MS/MS analysis.- Incomplete sample mixing after thawing. | - Ensure consistent timing and temperature for all sample processing steps.- Use a robust sample clean-up method, such as mixed-mode anion exchange SPE, to minimize matrix interference.- Thoroughly vortex samples after thawing and before aliquoting for extraction. |
| Poor recovery of the internal standard | - Errors in the addition of the internal standard.- Degradation of the internal standard.- Inefficient extraction of the internal standard. | - Calibrate pipettes and ensure the internal standard is added to all samples, standards, and quality controls at the beginning of the extraction process.- Check the storage conditions and expiration date of the internal standard.- Ensure the chosen extraction method is suitable for both the analyte and the internal standard. |
Data Presentation
Table 1: Long-Term Stability of 11-dehydro-thromboxane B2 in Human Urine at -40°C *
| Storage Duration | Analyte Stability (% of Initial Measurement) | Number of Samples (n) |
| 1 week - 10 years | Stable | 677 |
*This data is for 11-dehydro-thromboxane B2, a close structural analog of 11-dehydro-thromboxane B3. These findings are expected to be highly representative of the stability of this compound under the same storage conditions.[1][2]
Table 2: Stability of 11-dehydro-thromboxane B2 in Human Urine After Multiple Freeze-Thaw Cycles *
| Number of Freeze-Thaw Cycles | Analyte Stability (% of Baseline) | Number of Samples (n) |
| 10 | 100.4 ± 21% | 17 |
*This data is for 11-dehydro-thromboxane B2. The stability of this compound is expected to be similar.[3][4]
Experimental Protocols
Protocol for Extraction and Quantification of this compound from Human Urine via LC-MS/MS
This protocol is adapted from validated methods for the analysis of 11-dehydro-thromboxane B2 and is suitable for this compound.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Centrifuge at 3000 x g for 5 minutes to pellet any sediment.
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Transfer 1 mL of the supernatant to a clean tube.
2. Internal Standard Spiking:
-
Add 50 µL of an isotopically labeled this compound internal standard (e.g., this compound-d4) to each sample, calibration standard, and quality control sample.
3. Acidification:
-
Add a sufficient volume of 1.0 N Hydrochloric acid (HCl) to adjust the pH of the urine to approximately 3.0.
-
Incubate for 30 minutes at room temperature to ensure conversion of any carboxylate salts to the free acid form.
4. Solid-Phase Extraction (SPE):
-
A mixed-mode anion exchange (MAX) SPE plate is recommended for optimal recovery.
-
Conditioning: Condition the SPE plate with 1 mL of methanol followed by 1 mL of 0.1 N HCl.
-
Loading: Load the acidified urine sample onto the SPE plate.
-
Washing (Hydrophilic Interferences): Wash the sorbent with 1 mL of a mixture of HCl/water/methanol.
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Washing (Hydrophobic Interferences): Wash the sorbent with 1 mL of an acetate buffer (pH 6.0), followed by sequential washes with 1 mL of water, methanol, acetonitrile, and dichloromethane.
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Elution: Elute the analyte with 1 mL of a solution of dichloromethane/formic acid. The formic acid will protonate the this compound, allowing it to elute from the sorbent.
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Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water/methanol).
5. LC-MS/MS Analysis:
-
UHPLC System: A system such as the Waters ACQUITY UPLC I-Class is suitable.
-
Analytical Column: A reverse-phase column, such as a Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm), provides good separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from other endogenous compounds.
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Mass Spectrometer: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad 5500 or 6500, is recommended.
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Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode is often used.
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MRM Transitions: Monitor the appropriate multiple reaction monitoring (MRM) transitions for this compound and its internal standard. The transition for the analogous 11-dehydro-TXB2 is m/z 367.0 -> 161.0.[5]
Mandatory Visualization
Caption: Metabolic pathway of Thromboxane A3 to its urinary metabolite, this compound.
Caption: Workflow for the analysis of this compound in urine samples.
References
- 1. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publires.unicatt.it [publires.unicatt.it]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. celerion.com [celerion.com]
Technical Support Center: Urinary 11-dehydro-TXB3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing urinary analysis of 11-dehydro-thromboxane B3 (11-dehydro-TXB3) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in urine, focusing on potential matrix effects and other analytical challenges.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Signal or Poor Sensitivity | Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. | - Optimize Sample Preparation: Employ a robust solid-phase extraction (SPE) protocol to effectively remove interfering substances. A mixed-mode anion exchange SPE can be particularly effective.[1] - Improve Chromatographic Separation: Adjust the LC gradient to better separate this compound from matrix interferences. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help compensate for ion suppression. |
| Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy will result in a weak signal. | - Optimize MS/MS Parameters: Infuse a standard solution of this compound to determine the optimal precursor and product ions and fine-tune the collision energy and other source parameters. | |
| High Signal Variability Between Samples | Inconsistent Matrix Effects: The composition of urine can vary significantly between individuals and collections, leading to variable matrix effects. | - Utilize a SIL-IS: This is crucial for correcting variability in matrix effects between different urine samples. - Matrix-Matched Calibrators: Prepare calibration standards in a synthetic urine matrix or a pooled urine sample that has been stripped of endogenous this compound to mimic the sample matrix as closely as possible.[1] |
| Inconsistent Sample Preparation: Variability in the extraction process can lead to inconsistent analyte recovery. | - Automate Sample Preparation: If possible, use an automated liquid handler for SPE to ensure consistency. - Thorough Method Validation: Validate the sample preparation method for reproducibility and recovery. | |
| Peak Tailing or Asymmetric Peak Shape | Column Overload: Injecting too much sample or a sample with a high concentration of interfering compounds. | - Dilute the Sample: Dilute the urine sample before extraction. - Optimize Injection Volume: Reduce the volume of sample injected onto the LC column. |
| Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | - Use a High-Performance Column: Employ a column with good peak shape performance for acidic compounds. - Adjust Mobile Phase: Modify the mobile phase pH or organic content to improve peak shape. | |
| Interfering Peaks | Isobaric Interferences: Other compounds in the urine matrix may have the same mass-to-charge ratio as this compound or its fragments. | - Optimize Chromatographic Separation: Develop a high-resolution LC method to separate the analyte from interfering peaks. - Select Specific MRM Transitions: Choose multiple, highly specific multiple reaction monitoring (MRM) transitions for quantification and confirmation. |
| Inaccurate Quantification | Matrix Effects (Ion Enhancement or Suppression): The urine matrix can either enhance or suppress the analyte signal, leading to over- or underestimation. | - Assess Matrix Effect: Perform a post-extraction addition experiment to quantify the extent of the matrix effect. - Implement Mitigation Strategies: Use a co-eluting SIL-IS and matrix-matched calibrators to correct for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in urine?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix. In urinary analysis, endogenous substances like salts, urea, and other metabolites can suppress or, less commonly, enhance the ionization of this compound in the mass spectrometer's ion source. This can lead to inaccurate and unreliable quantification.
Q2: How can I minimize matrix effects during sample preparation?
A2: Solid-phase extraction (SPE) is a highly effective technique for minimizing matrix effects by selectively isolating the analyte of interest from the bulk of the urine matrix. A mixed-mode anion exchange SPE protocol is recommended for acidic compounds like this compound, as it provides a high degree of cleanup and good recovery.[1]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this analysis?
A3: Yes, using a SIL-IS, such as this compound-d4, is strongly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing a reliable means of correcting for variations in ionization and sample preparation. This is crucial for achieving accurate and precise quantification across different urine samples with varying compositions.
Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?
A4: Key considerations include:
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Chromatographic Separation: Achieving good chromatographic resolution is essential to separate this compound from potential isobaric interferences present in the urine matrix.
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MS/MS Optimization: Careful selection of precursor and product ions (MRM transitions) and optimization of collision energy are critical for sensitivity and specificity.
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Sample Preparation: A validated and reproducible sample preparation method, such as SPE, is necessary to remove matrix components and concentrate the analyte.
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Method Validation: The entire analytical method should be thoroughly validated according to regulatory guidelines to ensure its accuracy, precision, and reliability.
Q5: How can I assess the degree of matrix effect in my assay?
A5: The matrix effect can be quantitatively assessed using a post-extraction addition experiment. This involves comparing the peak area of an analyte spiked into an extracted blank urine sample to the peak area of the same amount of analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas indicates the extent of ion suppression or enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is adapted from a validated method for the closely related compound, 11-dehydro-TXB2, and is suitable for this compound.[1]
Materials:
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Mixed-mode anion exchange SPE plate/cartridges
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Urine samples
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Internal Standard (this compound-d4)
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Methanol
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Acetonitrile
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Acetic Acid
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Water (LC-MS grade)
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Nitrogen evaporator
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Centrifuge
Procedure:
-
Sample Pre-treatment:
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Thaw urine samples to room temperature and vortex to mix.
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Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitates.
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To 1 mL of supernatant, add the internal standard solution.
-
-
SPE Cartridge Conditioning:
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Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
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Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water/acetic acid solution to remove polar impurities.
-
Wash the cartridge with 1 mL of a methanol/water mixture to remove less polar impurities.
-
-
Elution:
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Elute the this compound and internal standard from the cartridge with 1 mL of a methanol/acetonitrile mixture containing a small percentage of acetic acid.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.
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Protocol 2: LC-MS/MS Parameters for this compound Analysis
These parameters are a starting point and should be optimized for your specific instrumentation.
| LC Parameters | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% formic acid or acetic acid |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Column Temperature | 40 - 45 °C |
| Injection Volume | 5 - 20 µL |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-H]⁻ for this compound (m/z 367.2 for C20H32O6) |
| Product Ion (Q3) | To be determined by infusion of a standard. A common fragment for similar structures involves the loss of water and parts of the side chains. |
| Internal Standard Transitions | [M-H]⁻ for this compound-d4 (e.g., m/z 371.2) and its corresponding product ion. |
| Source Parameters | Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity. |
Visualizations
Thromboxane A3 Signaling Pathway
Caption: Biosynthesis and signaling pathway of Thromboxane A3 and its metabolite this compound.
Experimental Workflow for Urinary this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound in urine samples.
References
selecting an appropriate internal standard for 11-dehydro-TXB3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 11-dehydro-thromboxane B3 (11-dehydro-TXB3).
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of internal standard for accurate quantification of this compound?
For the accurate quantification of this compound, the use of a stable isotope-labeled internal standard is highly recommended. These standards have chemical and physical properties that are nearly identical to the analyte, but with a different mass. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and analysis.
Q2: Which specific stable isotope-labeled internal standards are suitable for this compound analysis?
The ideal internal standard is a stable isotope-labeled version of this compound itself. Options include:
-
Deuterium-labeled this compound (e.g., this compound-d4): This is a commonly used and effective choice. The deuterium atoms increase the mass of the molecule without significantly altering its chemical behavior.
-
¹⁸O-labeled this compound ([¹⁸O₂]this compound): This has been successfully used for the microdetermination of this compound in human urine using gas chromatography-selected ion monitoring (GC-SIM).[1]
If a stable isotope-labeled version of this compound is not available, a deuterated analog of a closely related compound, such as 11-dehydro-TXB2-d4 , can be considered.[1][2] However, it's crucial to validate its performance thoroughly, as its chromatographic behavior and ionization efficiency may not perfectly match that of this compound.
Q3: What are the key considerations when selecting an internal standard?
-
Structural Similarity: The internal standard should be as structurally similar to the analyte as possible to ensure similar behavior during sample extraction, derivatization (if any), chromatography, and ionization.
-
Mass Difference: The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic overlap in the mass spectrometer. A difference of at least 3-4 mass units is generally recommended.
-
Purity: The internal standard should be of high isotopic and chemical purity to avoid interference with the analyte signal.
-
Stability: The isotopic label should be stable and not prone to exchange during sample processing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Results | Inconsistent sample preparation or matrix effects. | Ensure the consistent addition of a suitable stable isotope-labeled internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process. This will help to normalize for variations. |
| Poor Peak Shape or Resolution | Suboptimal chromatographic conditions. | Optimize the liquid chromatography (LC) method, including the mobile phase composition, gradient, flow rate, and column chemistry, to achieve good separation between this compound and other matrix components. |
| Low Signal Intensity | Inefficient extraction or ionization. | Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to maximize the recovery of this compound. Adjust mass spectrometer source parameters to enhance ionization efficiency. |
| Interference Peaks | Co-eluting compounds from the biological matrix. | Improve chromatographic separation. If using tandem mass spectrometry (MS/MS), select specific and unique precursor-to-product ion transitions for both the analyte and the internal standard to enhance selectivity. |
Quantitative Data Summary
The following table summarizes key mass spectrometry parameters for this compound and a potential internal standard. Note that specific m/z values may vary slightly depending on the adduct ion being monitored and the instrumentation used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound (derivatized for GC-MS) | 696.4511 | - | [1] |
| [¹⁸O₂]this compound (derivatized for GC-MS) | 700.4597 | - | [1] |
| 11-dehydro-TXB2 | 367 | 161 | [2] |
| 11-dehydro-TXB2-d4 | 371 | 165 | [2] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound
This protocol is adapted from methods used for the analysis of the closely related 11-dehydro-TXB2 and should be optimized for this compound.[2][3]
-
Sample Collection: Collect urine samples and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw urine samples on ice. To 1 mL of urine, add 50 µL of the internal standard solution (e.g., 11-dehydro-TXB2-d4 at a suitable concentration).
-
Acidification: Add hydrochloric acid (e.g., 1.0 N) and incubate to stabilize the analyte.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE plate.
-
Load the acidified sample onto the SPE plate.
-
Wash the plate to remove interferences.
-
Elute the analyte and internal standard using an appropriate solvent mixture (e.g., dichloromethane/formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., water/methanol) for LC-MS/MS analysis.
Visualizations
References
- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. celerion.com [celerion.com]
enhancing the sensitivity of 11-dehydro-TXB3 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of their 11-dehydro-thromboxane B3 (11-dehydro-TXB3) ELISA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Signal
Question: I am not getting any signal or a very weak signal in my this compound ELISA. What are the possible causes and solutions?
Answer:
A weak or absent signal in your ELISA can be frustrating. Here are several potential causes and troubleshooting steps to address the issue:
-
Reagent Issues:
-
Improper Reagent Preparation: Ensure all reagents, including standards, antibodies, and conjugates, were prepared and diluted correctly according to the kit protocol. Inaccuracies in dilution can significantly impact the assay's outcome.
-
Reagent Degradation: Check the expiration dates of your kit and reagents. Improper storage conditions (e.g., temperature fluctuations) can lead to a loss of reagent activity. Store all components as recommended by the manufacturer.
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Inactive Enzyme Conjugate: The enzyme conjugate (e.g., HRP) is critical for signal generation. Ensure it has been stored correctly and has not lost activity.
-
-
Procedural Errors:
-
Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can lead to insufficient binding and a weaker signal.
-
Insufficient Washing: Inadequate washing between steps can result in high background and low signal. Ensure you are using the recommended wash buffer and performing the specified number of washes.
-
Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).
-
-
Sample-Related Problems:
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive ELISA kit if available.
-
Sample Matrix Effects: Components in your sample matrix (e.g., serum, urine) can interfere with the assay. Diluting your samples in the appropriate assay buffer can help mitigate these effects.
-
High Background
Question: My ELISA plate shows a high background signal, making it difficult to distinguish between my samples and the blank. What can I do to reduce the background?
Answer:
High background can obscure your results and reduce the dynamic range of your assay. Here are common causes and solutions:
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Insufficient Blocking:
-
Inadequate Blocking Buffer: The blocking buffer may not be effectively preventing non-specific binding. You can try increasing the concentration of the blocking agent (e.g., BSA or casein) or switching to a different blocking buffer.
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Insufficient Blocking Time: Ensure you are incubating the plate with the blocking buffer for the full recommended time to allow for complete coating of the well surface.
-
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Antibody and Conjugate Issues:
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Antibody Concentration Too High: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Consider titrating your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
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Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample or with components of the blocking buffer. Ensure you are using highly specific antibodies.
-
-
Procedural and Reagent Problems:
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Inadequate Washing: As with low signal, insufficient washing is a common cause of high background. Increase the number of washes or the volume of wash buffer.
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Contaminated Reagents: Ensure all your buffers and reagents are fresh and free from contamination.
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Over-incubation with Substrate: Incubating the substrate for too long can lead to a high background signal. Follow the recommended incubation time and monitor the color development.
-
Poor Reproducibility
Question: I am seeing significant variability between my duplicate/triplicate wells. How can I improve the reproducibility of my this compound ELISA?
Answer:
Poor reproducibility can undermine the confidence in your results. Here are some tips to improve consistency:
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Pipetting Technique:
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Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using them correctly. Inconsistent volumes of reagents or samples will lead to variability. Use a new pipette tip for each sample and standard.
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Consistent Timing: When adding reagents to multiple wells, try to maintain a consistent pace to ensure that incubation times are as uniform as possible across the plate.
-
-
Plate Washing:
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Inconsistent Washing: Use an automated plate washer if available for more consistent washing. If washing manually, be careful to add and remove the wash buffer uniformly from all wells.
-
-
Temperature Control:
-
Temperature Gradients: Avoid "edge effects" where wells on the outside of the plate behave differently from those in the center. This can be caused by temperature gradients during incubation. Ensure the plate is incubated in a stable temperature environment. Sealing the plate during incubation can also help.
-
-
Sample Handling:
-
Thorough Mixing: Ensure all samples and reagents are thoroughly mixed before adding them to the wells.
-
Avoid Bubbles: Air bubbles in the wells can interfere with the absorbance reading. Be careful to avoid introducing bubbles when pipetting.
-
Quantitative Data Summary
The sensitivity of an this compound ELISA can vary between different commercial kits and under different experimental conditions. The following tables summarize key performance characteristics from various sources.
Table 1: Comparison of 11-dehydro-TXB2 ELISA Kit Performance
| Parameter | Kit A | Kit B | Kit C |
| Assay Range | 15.6 - 2,000 pg/mL[1] | 9.8 - 10,000 pg/mL | 31.25 - 2,000 pg/mL |
| Sensitivity (LLOD) | ~34 pg/mL (80% B/B0)[1] | 4.31 pg/mL | 18.75 pg/mL |
| Midpoint (50% B/B0) | 80 - 160 pg/mL[1] | Not Specified | Not Specified |
| Sample Type | Plasma, Serum, Urine[1] | Tissue Culture Media, Urine | Serum, Plasma, Biological Fluids |
Table 2: Cross-Reactivity Profile of a Monoclonal Antibody-Based 11-dehydro-TXB2 ELISA
| Compound | Cross-Reactivity (%) |
| 11-dehydro-Thromboxane B2 | 100 [1] |
| 11-dehydro-2,3-dinor Thromboxane B2 | 330[1] |
| Prostaglandin D2 | 0.12[1] |
| 2,3-dinor Thromboxane B2 | 0.10[1] |
| Thromboxane B2 | 0.08[1] |
| Arachidonic Acid | <0.01[1] |
| Prostaglandin F2α | <0.01[1] |
Experimental Protocols
Detailed Protocol for a Competitive this compound ELISA
This protocol is a generalized example and should be adapted based on the specific instructions provided with your ELISA kit.
1. Reagent Preparation:
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Wash Buffer: Prepare the wash buffer by diluting the supplied concentrate with deionized water as instructed.
-
Standard Dilutions: Prepare a serial dilution of the this compound standard. Allow the standard to warm to room temperature. A typical dilution series might start at 100,000 pg/mL and be serially diluted to create a standard curve.
-
Sample Preparation:
-
Urine: Acidify urine samples to a pH of 3.5 with 2M HCl and let them sit at 4°C for 15 minutes. Centrifuge to remove any precipitate.
-
Serum/Plasma: Follow the kit manufacturer's instructions for preparing serum or plasma samples. This may involve a purification step.
-
2. Assay Procedure:
-
Add Standards and Samples: Pipette 100 µL of the prepared standards and samples into the appropriate wells of the microplate.
-
Add Conjugate and Antibody:
-
Pipette 50 µL of the enzyme conjugate (e.g., alkaline phosphatase-conjugated this compound) into each well, except for the blank and total activity wells.
-
Pipette 50 µL of the primary antibody (e.g., a monoclonal anti-11-dehydro-TXB3) into each well, except for the blank, total activity, and non-specific binding (NSB) wells.
-
-
Incubation: Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature on a plate shaker).
-
Washing: After incubation, wash the plate multiple times (e.g., 3 times) with the prepared wash buffer.
-
Add Substrate: Add the substrate solution (e.g., pNpp) to each well.
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Develop and Read: Incubate the plate to allow for color development. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of this compound in your samples by comparing their absorbance to the standard curve.
Visualizations
Thromboxane A2 Synthesis and Signaling Pathway
Caption: Thromboxane A2 synthesis and signaling cascade.
General ELISA Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common ELISA issues.
References
overcoming challenges in 11-dehydro-TXB3 baseline quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 11-dehydro-thromboxane B3 (11-dehydro-TXB3).
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Handling and Storage
Q1: What are the best practices for storing urine samples to ensure the stability of this compound?
A1: Proper storage is critical for accurate quantification. For long-term storage (up to 10 years), it is recommended to keep urine samples at -40°C.[1][2][3] Studies on the closely related and structurally similar compound, 11-dehydro-thromboxane B2, have shown it to be stable under these conditions.[1][2][3]
Q2: How many freeze-thaw cycles can my urine samples undergo before this compound degradation becomes a concern?
A2: Urinary 11-dehydro-TXB2, a reliable surrogate for TXB3 stability, has been shown to be stable for up to 10 freeze-thaw cycles without significant degradation.[1][2][3] However, to minimize any potential for analyte degradation, it is best practice to aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles of the entire sample.
Sample Preparation
Q3: I'm experiencing low recovery of this compound during solid-phase extraction (SPE). What are the likely causes and how can I troubleshoot this?
A3: Low recovery in SPE can stem from several factors. Here's a systematic approach to troubleshooting:
-
Check Your Solvents: Ensure all solutions are fresh, correctly prepared, and have not expired. The pH of your buffers is particularly important for ion-exchange mechanisms.
-
Optimize Flow Rates: Loading or eluting the sample too quickly can lead to incomplete binding or elution. Ensure you are following the recommended flow rates for your specific SPE cartridge.
-
Prevent Cartridge Drying: It is crucial to prevent the SPE sorbent from drying out between the conditioning/equilibration steps and sample loading, as this can deactivate the stationary phase.
-
Evaluate Solvent Strength:
-
Analyte in Flow-through: If your analyte is found in the fraction that passes through the column during loading, your loading solvent may be too strong, or the pH may not be optimal for retention.
-
Analyte in Wash Fractions: If the analyte is eluting during the wash steps, your wash solvent is likely too strong. Consider a weaker solvent or adjusting the pH.
-
Analyte Retained on Cartridge: If you've confirmed the analyte is not in the flow-through or wash fractions, it is likely retained on the cartridge. In this case, a stronger elution solvent is needed. Adjusting the pH of the elution buffer can also improve recovery.
-
-
Consider Sorbent Choice: If you are developing a new method and consistently have low recovery, the sorbent itself may not be ideal. For highly hydrophobic analytes retained on a C18 column, for example, switching to a less retentive sorbent like C8 might be beneficial.
Q4: What are the most common sources of interference in urinary this compound analysis?
A4: The urine matrix is complex and contains numerous endogenous substances that can interfere with quantification.[4] These include other eicosanoids, lipids, and various metabolites. For immunoassays, cross-reactivity with structurally similar compounds, such as 11-dehydro-2,3-dinor-TXB2, is a significant concern and can lead to overestimation of this compound levels.[5][6][7] Mass spectrometry-based methods (LC-MS/MS, GC-MS) offer higher selectivity and can distinguish this compound from these interfering substances.
Analytical Methods
Q5: My LC-MS/MS sensitivity for this compound is poor. How can I improve it?
A5: Improving sensitivity in LC-MS/MS often involves a multi-faceted approach:
-
Sample Preparation: A robust sample cleanup is the first step to reducing matrix effects, which are a common cause of poor sensitivity.[8] Solid-phase extraction (SPE) is highly recommended to remove interfering compounds from the urine matrix.[9]
-
Chromatography:
-
Column Choice: Using a column with a smaller internal diameter (e.g., 2.1 mm instead of 4.6 mm) can increase sensitivity.[8]
-
Mobile Phase: The choice of mobile phase additive can significantly impact ionization efficiency. Formic acid is generally preferred over trifluoroacetic acid (TFA), which is known to cause ion suppression.[8]
-
-
Mass Spectrometry:
-
Source Conditions: Optimize the mass spectrometer's source parameters, such as gas flows, temperature, and voltages, to maximize the signal for your specific analyte.
-
Multiple Reaction Monitoring (MRM) Summation: If your analyte produces multiple stable fragment ions, summing the signals from these transitions can enhance the overall signal-to-noise ratio and improve sensitivity.[10][11]
-
Q6: I am using an immunoassay (ELISA) and my results seem unexpectedly high. What could be the cause?
A6: High readings in an ELISA can be due to cross-reactivity of the antibodies with other structurally related thromboxane metabolites present in the urine.[5][6][7] For example, some monoclonal antibody-based ELISAs for 11-dehydro-TXB2 have shown significant cross-reactivity with 11-dehydro-2,3-dinor-TXB2.[5][6][7] It is crucial to check the cross-reactivity profile of your specific ELISA kit. If high specificity is required, consider a mass spectrometry-based method for confirmation.
Q7: What is the importance of an internal standard in this compound quantification?
A7: An internal standard (IS) is essential for accurate and precise quantification, especially when dealing with complex matrices like urine. An ideal IS is a stable isotope-labeled version of the analyte (e.g., [¹⁸O₂]this compound).[12] The IS is added to the sample at the beginning of the workflow and experiences the same variations as the analyte during sample preparation, extraction, and analysis.[13][14] By calculating the ratio of the analyte signal to the IS signal, any losses or variations are compensated for, leading to more reliable results.[14]
Q8: I'm having trouble with the derivatization step for GC-MS analysis of this compound. What are some common issues?
A8: Derivatization is a critical step for preparing this compound for GC-MS analysis.[12] Common problems include:
-
Presence of Water: Moisture can hinder the derivatization reaction or hydrolyze the newly formed derivatives.[15] Ensure your sample extract is completely dry before adding the derivatizing agent. Using an inert gas stream to evaporate the solvent is a common practice.
-
Incomplete Reaction: The reaction time and temperature may need optimization. For unknown compounds, it's advisable to monitor the reaction's progress by analyzing aliquots at different time points.[15]
-
Reagent Degradation: Derivatization reagents can be sensitive to moisture and air. Store them in a desiccator and under an inert atmosphere if recommended by the manufacturer.
-
Active Sites in the GC System: Polar analytes and their derivatives can be adsorbed by active sites in the GC inlet or on the column, leading to poor peak shape and low response. Using a silanized glass injection port liner and a high-quality, inert GC column can mitigate this issue.[15]
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound and Related Compounds
| Parameter | GC-SIM | LC-MS/MS | ELISA (Monoclonal for 11-dehydro-TXB2) |
| Linear Range | 10 pg to 10 ng/tube[12] | 25.0 – 2500 pg/mL[9] | 15.6-2,000 pg/ml |
| Sensitivity (LOD/LLOQ) | Not explicitly stated, but detected in the range of 1.29 to 7.64 pg/mg creatinine[12] | LLOQ: 25.0 pg/mL[9] | Sensitivity (80% B/B₀): ~34 pg/ml |
| Sample Volume | Not specified, but uses extracted samples | 1 mL of urine[9] | Varies by kit |
| Throughput | Lower | Higher | High |
| Specificity | High | High | Can be affected by cross-reactivity[5][6][7] |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis of this compound in Human Urine by GC-SIM
This protocol is based on the methodology described by Ishibashi et al.[12]
-
Internal Standard Spiking: Add a known amount of [¹⁸O₂]11-dehydro-thromboxane B3 as an internal standard to the urine sample.
-
Solid-Phase Extraction (SPE):
-
Condition a Sep Pak tC18 cartridge.
-
Load the urine sample.
-
Wash the cartridge to remove interferences.
-
Elute the this compound.
-
-
Silica Gel Column Chromatography: Further purify the eluate from the SPE step using a silica gel column.
-
Derivatization:
-
Evaporate the purified sample to dryness under a stream of nitrogen.
-
Convert the extracted this compound to its 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative.
-
-
GC-SIM Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Monitor the following ions: m/z 696.4511 for this compound and m/z 700.4597 for [¹⁸O₂]this compound.[12]
-
Protocol 2: Quantification of 11-dehydro-TXB2 in Human Urine by LC-MS/MS
This protocol is adapted from a validated method for 11-dehydro-TXB2, which can serve as a starting point for this compound method development.[9]
-
Sample Preparation:
-
Pipette 1 mL of urine into a sample tube.
-
Add 50 µL of a stable isotope-labeled internal standard.
-
Add 1.0 N Hydrochloric acid and incubate for 30 minutes.
-
Add methanol.
-
-
Solid-Phase Extraction (Mixed-Mode Anion Exchange):
-
Condition a mixed-mode anion exchange (MAX) SPE plate.
-
Load the prepared samples.
-
Perform a series of wash steps with varying solvent compositions and pH to remove hydrophilic and hydrophobic interferences.
-
Elute the analyte using a dichloromethane/formic acid mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a water/methanol solution.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a UPLC system with a C18 column.
-
Use a gradient elution with mobile phases such as water/acetic acid and methanol/acetonitrile.
-
Detect the analyte using a triple quadrupole mass spectrometer in negative ion mode with appropriate MRM transitions.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting guide for low SPE recovery.
Caption: Simplified metabolic pathway of Thromboxane A3 to this compound.
References
- 1. publicatt.unicatt.it [publicatt.unicatt.it]
- 2. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blog [phenomenex.blog]
- 9. celerion.com [celerion.com]
- 10. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced sensitivity for peptide quantification in a complex matrix using high-resolution LC-MS/MS [sciex.com]
- 12. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. gcms.cz [gcms.cz]
Validation & Comparative
Validating 11-dehydro-TXB3 as a Biomarker of in vivo TXA3 Synthesis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-dehydro-thromboxane B3 (11-dehydro-TXB3) as a biomarker for the in vivo synthesis of thromboxane A3 (TXA3). It includes supporting experimental data, detailed methodologies, and visual representations of the key pathways and workflows.
Introduction
Thromboxane A3 (TXA3) is an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Unlike its counterpart, thromboxane A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid, TXA3 is considered to have less potent prothrombotic and vasoconstrictive effects. This distinction makes the accurate in vivo measurement of TXA3 synthesis a critical area of research, particularly in the development of cardiovascular and anti-inflammatory therapies. Due to the extremely short half-life of TXA3, its direct measurement is not feasible. Consequently, the quantification of its stable metabolites in biological fluids serves as a reliable method to monitor its endogenous production. This guide focuses on the validation of this compound, a major urinary metabolite of TXA3, as a robust biomarker for this purpose.
Comparison of Potential Biomarkers for TXA3 Synthesis
While several metabolites of TXA3 are formed in vivo, this compound has emerged as a primary candidate for a reliable biomarker due to its stability and detectability in urine. Another identified urinary metabolite is 11-dehydro-2,3-dinor-TXB3.[1] The table below compares these potential biomarkers.
| Biomarker | Advantages | Disadvantages | Analytical Methods |
| 11-dehydro-thromboxane B3 (this compound) | - Stable urinary metabolite.[2] - Directly reflects TXA3 synthesis from EPA.[3] - Established and sensitive analytical methods available.[4] | - Baseline levels are very low, requiring highly sensitive assays.[4] | - Gas Chromatography-Selected Ion Monitoring (GC-SIM).[4] - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |
| 11-dehydro-2,3-dinor-thromboxane B3 | - Another identified urinary metabolite of TXB3.[1] | - Less established as a primary biomarker compared to this compound. - Potentially lower concentrations than this compound. | - Gas Chromatography-Mass Spectrometry (GC-MS).[1] |
| Thromboxane B3 (TXB3) | - Direct hydrolysis product of TXA3.[3] | - Shorter half-life compared to its dehydrogenated metabolites. - Can be formed ex vivo during sample handling, leading to artificially elevated levels. | - Gas Chromatography-Mass Spectrometry (GC-MS).[3] |
Quantitative Data: this compound Levels in Human Urine
A study by Ishibashi et al. (1997) provides quantitative data on the levels of this compound in human urine, validating its use as a biomarker that responds to EPA supplementation.[4]
| Condition | Urinary this compound Level (pg/mg creatinine) | Key Finding |
| Healthy Volunteers (Baseline) | 1.29 to 7.64 | Basal levels are detectable but very low, representing less than 1% of the corresponding TXA2 metabolite, 11-dehydro-TXB2.[4] |
| Healthy Volunteers (After EPA supplementation) | Increased levels | Dietary supplementation with EPA leads to a discernible increase in urinary this compound, confirming its origin from TXA3 synthesis.[4] |
Experimental Protocols
Measurement of Urinary this compound by Gas Chromatography-Selected Ion Monitoring (GC-SIM)
This protocol is based on the method described by Ishibashi et al. (1997).[4]
1. Sample Preparation and Internal Standard:
-
An aliquot of urine is spiked with a stable isotope-labeled internal standard, [¹⁸O₂]this compound.
2. Extraction:
-
The sample is subjected to solid-phase extraction using a Sep-Pak tC18 cartridge followed by a silica gel column to isolate the thromboxane metabolites.
3. Derivatization:
-
The extracted this compound is converted to a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative for enhanced volatility and detection by GC-MS.
4. GC-SIM Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer.
-
Selected ion monitoring is used to detect and quantify the specific ions corresponding to the derivatized this compound (m/z 696.4511) and its internal standard (m/z 700.4597).
Visualizing the Pathways and Processes
Thromboxane A3 Synthesis Pathway
The following diagram illustrates the enzymatic conversion of eicosapentaenoic acid (EPA) to thromboxane A3 (TXA3) and its subsequent metabolism to this compound.
Caption: Biosynthesis of TXA3 from EPA and its metabolism.
Experimental Workflow for this compound Measurement
This diagram outlines the key steps in the analytical procedure for quantifying urinary this compound.
Caption: Workflow for urinary this compound analysis.
Conclusion
The available evidence strongly supports the use of urinary this compound as a reliable and sensitive biomarker for the in vivo synthesis of TXA3. Its stability, coupled with the development of specific and quantitative analytical methods, allows for the accurate assessment of endogenous TXA3 production. The demonstrated increase in urinary this compound levels following EPA supplementation further validates its utility in clinical and research settings. While other metabolites exist, this compound is currently the most well-characterized and analytically accessible biomarker for monitoring the effects of dietary interventions and pharmacological agents on the TXA3 pathway.
References
- 1. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Urinary Thromboxane Metabolites: 11-dehydro-TXB2 vs. 2,3-dinor-TXB2
A Note on Thromboxane B3 Metabolites: This guide focuses on the urinary metabolites of thromboxane A2 (TXA2), namely 11-dehydro-thromboxane B2 (11-dehydro-TXB2) and 2,3-dinor-thromboxane B2 (2,3-dinor-TXB2). These are the most commonly measured and clinically relevant urinary biomarkers of in vivo platelet activation. While thromboxane A3 (TXA3) is produced from the omega-3 fatty acid eicosapentaenoic acid (EPA) and is metabolized to 11-dehydro-TXB3 and 2,3-dinor-TXB3, these metabolites are present in much lower concentrations and are less frequently studied. The principles of analysis are similar, but the vast majority of available data and established methodologies pertain to the TXB2 metabolites.
Introduction
The in vivo measurement of thromboxane A2 (TXA2) production, a key mediator of platelet activation and aggregation, is crucial for assessing cardiovascular disease risk and monitoring the efficacy of antiplatelet therapies, such as aspirin. Due to the short half-life of TXA2, its stable urinary metabolites, 11-dehydro-TXB2 and 2,3-dinor-TXB2, serve as reliable biomarkers. This guide provides a comprehensive comparison of these two metabolites for researchers, scientists, and drug development professionals.
Comparative Analysis
Both 11-dehydro-TXB2 and 2,3-dinor-TXB2 are major urinary metabolites of TXB2, the inactive hydrolysis product of TXA2. However, studies have consistently shown that 11-dehydro-TXB2 is the more abundant of the two in the urine of healthy individuals.[1] Both metabolites are considered valuable indices of in vivo thromboxane biosynthesis, and their excretion is significantly suppressed by aspirin, confirming their origin from cyclooxygenase-1 (COX-1) activity in platelets.[1]
Elevated levels of both metabolites have been associated with conditions of increased platelet activation, such as severe atherosclerosis.[1] However, 11-dehydro-TXB2 has been more extensively studied and correlated with adverse cardiovascular events.[2]
| Feature | 11-dehydro-thromboxane B2 (11-dehydro-TXB2) | 2,3-dinor-thromboxane B2 (2,3-dinor-TXB2) |
| Relative Abundance in Urine | More abundant. In healthy volunteers, levels can be approximately 7.5 times higher than 2,3-dinor-TXB2 (e.g., 792 +/- 119 pg/mg creatinine vs. 106 +/- 21 pg/mg creatinine).[1] | Less abundant. |
| Clinical Significance | Elevated levels are strongly associated with an increased risk of major adverse cardiovascular events (MACE) and are used to monitor aspirin response.[2] | Elevated levels are also indicative of increased platelet activation and are suppressed by aspirin.[1] |
| Analytical Methods | GC-MS, LC-MS/MS, ELISA | GC-MS, LC-MS/MS, ELISA |
| Considerations | Some ELISA kits may show cross-reactivity with other metabolites, such as 11-dehydro-2,3-dinor-TXB2, potentially affecting accuracy. | Less data is available on the performance of different immunoassays. |
Signaling Pathway
The formation of urinary thromboxane metabolites originates from the enzymatic conversion of arachidonic acid in activated platelets.
Caption: Biosynthesis and metabolism of thromboxane A2.
Experimental Protocols
The gold standard for the quantification of urinary thromboxane metabolites is mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). The following provides a detailed protocol for the analysis of 11-dehydro-TXB2 by LC-MS/MS, which can be adapted for 2,3-dinor-TXB2.
Quantification of Urinary 11-dehydro-TXB2 by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To isolate and concentrate the analyte from the urine matrix.
-
Procedure:
-
Thaw frozen urine samples and centrifuge to remove particulate matter.
-
Add an internal standard (e.g., deuterated 11-dehydro-TXB2) to the urine sample.
-
Condition a mixed-mode anion exchange SPE cartridge.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the LC mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analyte from other components and detect and quantify it based on its mass-to-charge ratio.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with a small percentage of acetic or formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For 11-dehydro-TXB2, a common transition is m/z 367 -> 161.
-
3. Data Analysis
-
Objective: To determine the concentration of the analyte in the sample.
-
Procedure:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
-
Experimental Workflow Diagram
Caption: A typical workflow for urinary thromboxane metabolite analysis.
Conclusion
Both urinary 11-dehydro-TXB2 and 2,3-dinor-TXB2 are reliable biomarkers of in vivo platelet activation. However, 11-dehydro-TXB2 is present in higher concentrations in urine and has been more extensively validated as a predictor of cardiovascular risk. The choice of which metabolite to measure may depend on the specific research question, the availability of standardized assays, and the desired sensitivity. For both metabolites, LC-MS/MS offers the highest specificity and accuracy for quantification. When using immunoassays, it is crucial to be aware of potential cross-reactivities that could affect the results.
References
The Correlation of Urinary 11-dehydro-TXB3 with Plasma EPA Concentrations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of eicosapentaenoic acid (EPA) incorporation into metabolic pathways and its subsequent impact on physiological processes is a critical aspect of clinical and pharmacological research. One area of interest is the monitoring of EPA's influence on the production of eicosanoids, such as thromboxanes, which are involved in platelet aggregation and vasoconstriction. The measurement of urinary metabolites of thromboxanes can offer a non-invasive window into these effects. This guide provides a comparative overview of the relationship between urinary 11-dehydro-thromboxane B3 (11-dehydro-TXB3) and plasma EPA concentrations, supported by available experimental data and methodologies.
While a direct quantitative correlation between urinary this compound and plasma EPA is not extensively documented in publicly available literature, the existing research provides a strong basis for their physiological link. Dietary supplementation with EPA has been shown to increase the levels of this compound in urine. This suggests that urinary this compound could serve as a biomarker for EPA's metabolic activity.
This guide also explores the more extensively studied analogue, urinary 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a metabolite of arachidonic acid-derived thromboxane A2, to provide a broader context for the analytical methods and physiological principles involved.
Data Presentation: A Comparative Overview
Due to the limited direct correlational data for urinary this compound and plasma EPA, the following table compares the analytical methodologies used for the quantification of thromboxane metabolites and plasma EPA, which is the foundational step for any correlational study.
| Parameter | Urinary this compound/TXB2 Analysis | Plasma EPA Analysis |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA) | Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) |
| Sample Preparation | Solid-phase extraction (SPE), derivatization | Lipid extraction (e.g., Folch or Bligh-Dyer method), transesterification to fatty acid methyl esters (FAMEs) |
| Key Considerations | High specificity and sensitivity are crucial. Immunoassays may have cross-reactivity with other metabolites.[1] | Complete extraction and derivatization are critical for accurate quantification. |
| Reported Analytes | This compound, 11-dehydro-TXB2 | Eicosapentaenoic acid (EPA) |
Experimental Protocols
Measurement of Urinary 11-dehydro-TXB2 by ELISA
This protocol provides a general overview of the steps involved in measuring urinary 11-dehydro-TXB2 using a commercially available ELISA kit, a common method in clinical studies.
-
Urine Sample Collection and Preparation:
-
Collect a timed urine sample (e.g., 24-hour or second morning void).
-
Centrifuge the urine to remove any particulate matter.
-
To prevent interference, purify the sample using a C-18 reverse-phase Sep-Pak column.
-
Elute the purified sample and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the sample in the assay buffer provided with the ELISA kit.
-
-
ELISA Procedure:
-
Add the reconstituted samples, standards, and controls to the wells of the microplate pre-coated with an antibody specific for 11-dehydro-TXB2.
-
Add a fixed amount of acetylcholinesterase (AChE)-linked 11-dehydro-TXB2 (tracer) to each well.
-
Incubate the plate to allow for competitive binding between the sample/standard 11-dehydro-TXB2 and the tracer for the antibody binding sites.
-
Wash the plate to remove any unbound reagents.
-
Add Ellman's reagent, which contains the substrate for AChE, to each well.
-
The enzymatic reaction will produce a colored product. The intensity of the color is inversely proportional to the amount of 11-dehydro-TXB2 in the sample.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11-dehydro-TXB2 in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the urinary 11-dehydro-TXB2 concentration to urinary creatinine to account for variations in urine dilution.
-
Measurement of Plasma EPA by Gas Chromatography
This protocol outlines the typical steps for quantifying EPA concentrations in plasma.
-
Plasma Sample Collection and Lipid Extraction:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Extract total lipids from the plasma using a solvent mixture, such as chloroform:methanol (2:1, v/v), following the method of Folch or Bligh and Dyer.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under nitrogen.
-
Add a reagent such as 14% boron trifluoride in methanol or methanolic sulfuric acid to the lipid residue.
-
Heat the mixture to convert the fatty acids into their more volatile methyl esters (FAMEs).
-
-
FAMEs Extraction and Preparation for GC:
-
Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.
-
Wash the hexane layer to remove any residual reagents.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane to concentrate the FAMEs and redissolve them in a small volume of a suitable solvent for GC injection.
-
-
Gas Chromatography (GC) Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a highly polar column).
-
The different FAMEs will separate based on their boiling points and polarity as they travel through the column.
-
Detect the eluting FAMEs using a flame ionization detector (FID) or a mass spectrometer (MS).
-
Identify the EPA methyl ester peak by comparing its retention time to that of a known EPA standard.
-
-
Data Analysis:
-
Quantify the amount of EPA by comparing the peak area of the EPA methyl ester in the sample to the peak area of an internal standard of a known concentration.
-
Express the EPA concentration as a percentage of total fatty acids or as an absolute concentration (e.g., µg/mL).
-
Mandatory Visualization
Caption: Experimental workflow for correlating plasma EPA with urinary this compound.
Caption: Simplified metabolic pathway of EPA to urinary this compound.
References
A Comparative Guide to Eicosanoid Markers of Inflammation: Focusing on 11-dehydro-Thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-dehydro-thromboxane B3 (11-dehydro-TXB3) and other key eicosanoid markers used to assess inflammation. We will delve into their respective signaling pathways, present comparative quantitative data from clinical studies, and provide detailed experimental protocols for their measurement.
Introduction to Eicosanoids as Inflammatory Markers
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (EPA, an omega-3 fatty acid). They are potent regulators of inflammation, and their measurement in biological fluids can provide valuable insights into inflammatory processes. Key classes of eicosanoids used as inflammatory markers include thromboxanes, prostaglandins, and leukotrienes.
Due to their short half-lives, it is often more practical to measure their stable metabolites in urine or plasma. This guide will focus on the urinary metabolites:
-
11-dehydro-thromboxane B3 (this compound): A stable metabolite of thromboxane A3 (TXA3), which is derived from the omega-3 fatty acid, EPA.
-
11-dehydro-thromboxane B2 (11-dehydro-TXB2): A stable metabolite of thromboxane A2 (TXA2), derived from the omega-6 fatty acid, arachidonic acid. Due to the limited direct comparative data on this compound, data for 11-dehydro-TXB2 will be used as a surrogate to represent the thromboxane pathway in inflammatory diseases.
-
Prostaglandin E Metabolite (PGE-M): A major urinary metabolite of prostaglandin E2 (PGE2), a key mediator of inflammation derived from arachidonic acid.
-
Leukotriene E4 (LTE4): A stable urinary metabolite of the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent pro-inflammatory mediators derived from arachidonic acid.
Comparative Performance of Eicosanoid Markers
The choice of an appropriate eicosanoid marker depends on the specific inflammatory pathway of interest and the nature of the research question. While all are indicative of inflammation, their origins and roles can differ.
Quantitative Data from Clinical Studies
Direct comparative studies measuring urinary this compound alongside other eicosanoid markers in inflammatory diseases are limited. However, studies comparing its close structural analog, 11-dehydro-TXB2, with other markers provide valuable insights.
A study on patients with rheumatoid arthritis, a chronic inflammatory disease, compared the urinary levels of 11-dehydro-TXB2 and LTE4 with those of healthy volunteers. The results showed a significant elevation of both markers in the patient group, indicating heightened thromboxane and leukotriene pathway activation in this condition.[1]
Another study in patients with aspirin-sensitive asthma also demonstrated significantly higher urinary LTE4 levels compared to non-aspirin-sensitive asthmatics, while no significant difference was found in urinary 11-dehydro-TXB2 levels between the two asthma groups.[2] This suggests that in certain conditions, the leukotriene pathway may be more prominently involved than the thromboxane pathway.
The following tables summarize quantitative data from these comparative studies:
Table 1: Urinary Eicosanoid Levels in Rheumatoid Arthritis Patients vs. Healthy Volunteers
| Eicosanoid Marker | Rheumatoid Arthritis Patients (pg/mg creatinine) | Healthy Volunteers (pg/mg creatinine) | Fold Change |
| 11-dehydro-thromboxane B2 | 1630 ± 613 | 342 ± 263 | ~4.8x |
| Leukotriene E4 | 280 ± 360 | 59 ± 54 | ~4.7x |
Data adapted from a study on rheumatoid arthritis, presenting mean ± standard deviation.[1]
Table 2: Urinary Eicosanoid Levels in Aspirin-Sensitive Asthma (ASA) vs. Non-Aspirin-Sensitive Asthma (NASA)
| Eicosanoid Marker | ASA Patients (pg/mg creatinine) | NASA Patients (pg/mg creatinine) | p-value |
| Leukotriene E4 | 340 ± 47 | 65 ± 15 | < 0.001 |
| 11-dehydro-thromboxane B2 | 891 ± 77 | 657 ± 90 | Not Significant |
Data adapted from a study on aspirin-sensitive asthma, presenting mean ± standard error of the mean.[2]
Signaling Pathways
Understanding the signaling pathways of the parent eicosanoids is crucial for interpreting the significance of their metabolites.
Thromboxane A3 (TXA3) and Thromboxane A2 (TXA2) Signaling
Thromboxanes are potent mediators of vasoconstriction and platelet aggregation. Both TXA3 and TXA2 act on the same thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. While TXA2 is a potent agonist, TXA3, derived from the omega-3 fatty acid EPA, is considered to be a weaker agonist, which may contribute to the anti-inflammatory effects of omega-3 fatty acid consumption.
References
A Comparative Guide to the Quantification of 11-dehydro-Thromboxane B3: LC-MS/MS vs. ELISA
Important Disclaimer: A comprehensive literature search did not yield any direct cross-validation studies or specific validated analytical methods for 11-dehydro-thromboxane B3 (11-dehydro-TXB3). This compound is the urinary metabolite of thromboxane A3 (TXA3), which is derived from omega-3 fatty acids. The vast majority of published analytical methods focus on 11-dehydro-thromboxane B2 (11-dehydro-TXB2), the metabolite of thromboxane A2 (TXA2), which is derived from arachidonic acid and is a more common indicator of in vivo platelet activation.
Given the absence of specific data for this compound, this guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) methods for the closely related and extensively studied analyte, 11-dehydro-thromboxane B2 (11-dehydro-TXB2) . The principles and methodologies presented here are analogous to what would be applied for the analysis of this compound.
Introduction
The quantification of stable thromboxane metabolites in biological fluids is crucial for researchers and clinicians studying platelet activation, cardiovascular diseases, and the effects of antiplatelet therapies. Both LC-MS/MS and ELISA are powerful techniques for these measurements, each with its own set of advantages and limitations. This guide provides a comparative overview of these two methods for the quantification of 11-dehydro-TXB2, offering insights into their performance characteristics and experimental protocols.
Signaling Pathway: Formation of 11-dehydro-Thromboxane B2
The following diagram illustrates the metabolic pathway from the precursor arachidonic acid to the stable urinary metabolite, 11-dehydro-thromboxane B2.
Comparative Analysis of 11-dehydro-Thromboxane B3 Excretion: Fish Oil vs. EPA Ethyl Ester Intake
A guide for researchers and drug development professionals on the differential effects of omega-3 fatty acid formulations on a key biomarker of platelet activation.
Executive Summary
Eicosapentaenoic acid (EPA), an omega-3 fatty acid found in fish oil, is known to be a substrate for cyclooxygenase (COX) enzymes, leading to the production of 3-series prostanoids, including the weakly pro-aggregatory and vasodilatory thromboxane A3 (TXA3). The measurement of its stable urinary metabolite, 11-dehydro-TXB3, serves as a non-invasive biomarker for in vivo TXA3 synthesis. The formulation of EPA, whether in its natural triglyceride form in fish oil or as a purified ethyl ester, significantly influences its absorption and bioavailability, which in turn is expected to impact the downstream production and excretion of this compound.
This guide will delve into the biochemical pathways, present available data on a closely related metabolite, detail the experimental protocols for measurement, and offer a qualitative comparison of what can be expected from these two common forms of omega-3 supplementation.
Data Presentation: Impact of Fish Oil on Thromboxane Metabolite Excretion
Direct quantitative data comparing this compound excretion between fish oil and EPA ethyl ester supplementation in humans is currently lacking in published research. However, studies have demonstrated the effect of fish oil concentrate on the excretion of the related arachidonic acid-derived metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TXB2). This data provides a valuable surrogate for understanding the potential impact on 3-series thromboxane metabolites.
| Intervention Group | Duration of Supplementation | Dosage | Analyte Measured | Mean Excretion Rate (Placebo) | Mean Excretion Rate (Fish Oil) | Percentage Reduction | Statistical Significance |
| Fish Oil Concentrate | 10 weeks | 15 g/day | Urinary 11-dehydro-TXB2 | Not explicitly stated | Not explicitly stated | 38% | p = 0.0001[1] |
Table 1: Effect of Fish Oil Supplementation on Urinary 11-dehydro-thromboxane B2 Excretion. Data extracted from a study on the effects of anchovy oil supplementation.[1]
Comparative Analysis: Fish Oil (Triglycerides) vs. EPA Ethyl Esters
While quantitative data for this compound is unavailable for a direct comparison, a qualitative analysis can be inferred from the known pharmacokinetic and pharmacodynamic properties of triglyceride-form fish oil and EPA ethyl esters.
Fish Oil (Natural Triglyceride Form):
-
Bioavailability: Omega-3 fatty acids in their natural triglyceride structure are generally considered to be more readily absorbed by the body.
-
Effect on Thromboxanes: As demonstrated in Table 1, fish oil supplementation significantly reduces the excretion of 11-dehydro-TXB2, indicating a shift in eicosanoid profiles. It is biologically plausible that this is accompanied by a concurrent, albeit unquantified in direct comparative studies, increase in the production and subsequent excretion of this compound.
EPA Ethyl Esters:
-
Bioavailability: The ethyl ester form of EPA is a result of processing to concentrate the fatty acid. Its absorption is known to be less efficient than the triglyceride form, particularly when consumed with a low-fat meal.
-
Effect on Thromboxanes: Highly purified EPA ethyl esters have been shown to suppress platelet aggregation and the formation of thromboxane B2 (the precursor to 11-dehydro-TXB2) in ex vivo studies.[2] This suggests that ingested EPA from ethyl esters is incorporated into platelet membranes and is available for conversion to TXA3. However, the lower bioavailability compared to fish oil may result in a comparatively lesser increase in this compound excretion for an equivalent dose of EPA.
Experimental Protocols
The quantification of 11-dehydro-thromboxane metabolites in urine is a critical component of clinical and research studies investigating eicosanoid metabolism. The following outlines a typical methodology using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a gold-standard analytical technique.
Protocol: Measurement of Urinary 11-dehydro-TXB2/B3 by LC-MS/MS
-
Sample Collection: 24-hour urine collections are typically performed to account for diurnal variations in metabolite excretion. Samples should be immediately chilled and stored at -80°C until analysis.
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge to remove any particulate matter.
-
Add an internal standard, such as a deuterium-labeled analog of the analyte (e.g., 11-dehydro-TXB2-d4), to an aliquot of the urine supernatant.[3]
-
Perform solid-phase extraction (SPE) to isolate and concentrate the analyte from the urine matrix.[3]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The analyte is ionized, typically using negative ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[4]
-
Quantification is performed using selected reaction monitoring (SRM), where the transition of the precursor ion to a specific product ion is monitored for both the analyte and the internal standard.[3][4]
-
-
Data Analysis:
-
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Mandatory Visualizations
Caption: Biochemical pathway of EPA to this compound.
Caption: Experimental workflow for urinary metabolite analysis.
References
- 1. Ingestion of marine oil reduces excretion of 11-dehydrothromboxane B2, an index of intravascular production of thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of highly purified ethyl all-cis-5,8,11,14,17-icosapentaenoate (EPA-E) on rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celerion.com [celerion.com]
A Guide to Inter-Laboratory Comparison of 11-dehydro-TXB3 Measurement
For researchers, scientists, and drug development professionals, accurate and reproducible measurement of biomarkers is paramount. 11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a key urinary metabolite of Thromboxane A3 (TXA3) and serves as a valuable indicator of TXA3-induced platelet activation, particularly in studies involving omega-3 fatty acid supplementation.[1][2][3] This guide provides a comparative overview of the primary analytical methodologies for this compound quantification to facilitate inter-laboratory consistency and data reliability.
It is important to note that while this compound is a specific metabolite of TXA3, a significant portion of the available literature and validated methods focus on its analogue, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a metabolite of Thromboxane A2 (TXA2). The analytical principles and methodologies are largely translatable, and thus, data for 11-dehydro-TXB2 are presented here as a well-established surrogate to guide the measurement of this compound.
Analytical Methodologies: A Comparative Overview
The two most common techniques for the quantification of 11-dehydro-thromboxane metabolites in biological matrices, primarily urine, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules due to its high selectivity and sensitivity. This technique separates the analyte from other matrix components chromatographically before detecting and quantifying it based on its unique mass-to-charge ratio.
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding of an antibody to the target analyte. This method is generally more high-throughput and less expensive than LC-MS/MS but can be susceptible to cross-reactivity and matrix effects.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the quantitative performance characteristics of LC-MS/MS and Immunoassay for the measurement of 11-dehydro-thromboxane metabolites, primarily based on data for 11-dehydro-TXB2.
| Performance Characteristic | LC-MS/MS | Immunoassay (ELISA) |
| Linearity Range | 50 pg - 10 ng per tube | Varies by kit, typically in the pg/mL to ng/mL range |
| Lower Limit of Quantification (LLOQ) | ~25.0 pg/mL | Varies by kit |
| Intra-assay Coefficient of Variation (CV%) | ~1.0 - 4.4% | ~3% |
| Inter-assay Coefficient of Variation (CV%) | ~1.3 - 2.0% | ~13.8% |
| Recovery | 84.6 ± 2.5% to 91.0 - 96.0% | ~83% |
| Correlation with GC-MS | Excellent (r² = 0.94) | Good (r² = 0.94) |
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and analytical process, the following diagrams have been generated.
Caption: Biosynthesis pathway of 11-dehydro-thromboxane B3 from Eicosapentaenoic Acid.
Caption: A generalized workflow for the measurement of this compound in urine samples.
Experimental Protocols
Below are detailed methodologies for the quantification of 11-dehydro-thromboxane metabolites.
This protocol is based on established methods for 11-dehydro-TXB2 and is adaptable for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add a deuterium-labeled internal standard (e.g., 11-dehydro-TXB2-d4).
-
Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol solution to remove interfering substances.
-
Elute the analyte with a suitable solvent mixture (e.g., methanol/acetic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration over several minutes to separate the analyte from other components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3. Quantification
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This protocol outlines the general steps for a competitive ELISA, as specific kit instructions may vary.
1. Sample Preparation
-
Urine samples may require dilution and/or a simple solid-phase extraction step to reduce matrix interference.
2. ELISA Procedure
-
The microplate wells are pre-coated with a capture antibody specific for this compound.
-
Standards and prepared samples are added to the wells, followed by the addition of an enzyme-conjugated this compound (the "tracer").
-
During incubation, the sample/standard this compound and the tracer compete for binding to the capture antibody.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.
-
A stop solution is added to terminate the reaction.
3. Detection and Quantification
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of this compound in the samples is interpolated from the standard curve.
References
A Comparative Guide to 11-Dehydro-Thromboxane B3 as a Surrogate Endpoint in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-dehydro-thromboxane B3 (11-dehydro-TXB3) and its well-established counterpart, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), for their potential use as surrogate endpoints in clinical trials. The validation of reliable surrogate endpoints is crucial for accelerating drug development and reducing the burden on trial participants. This document summarizes the available experimental data, details relevant methodologies, and visualizes key biological pathways to aid in the objective assessment of this compound's potential.
Introduction to Thromboxanes and Their Metabolites
Thromboxanes are potent bioactive eicosanoids that play a significant role in platelet aggregation and vasoconstriction. They are derived from polyunsaturated fatty acids through the cyclooxygenase (COX) pathway. The two primary thromboxanes of interest are:
-
Thromboxane A2 (TXA2): Synthesized from arachidonic acid (AA), an omega-6 fatty acid. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.
-
Thromboxane A3 (TXA3): Synthesized from eicosapentaenoic acid (EPA), an omega-3 fatty acid. TXA3 is generally considered to be less potent than TXA2 in its biological actions.
Due to their extremely short half-lives, direct measurement of TXA2 and TXA3 in biological samples is not feasible. Therefore, their stable downstream metabolites are used as biomarkers of in vivo thromboxane production. The most commonly measured urinary metabolites are:
-
11-dehydro-thromboxane B2 (11-dehydro-TXB2): A stable metabolite of TXA2.
-
11-dehydro-thromboxane B3 (this compound): A stable metabolite of TXA3.[1]
The validation of urinary 11-dehydro-TXB2 as a biomarker of platelet activation and cardiovascular risk is well-established.[2] This guide will explore the existing evidence for this compound and its potential to serve a similar role, particularly in clinical trials evaluating interventions that modulate EPA metabolism, such as fish oil supplementation or novel anti-inflammatory agents.
Comparative Data of Thromboxane Metabolites
The following table summarizes the key characteristics and available data for 11-dehydro-TXB2 and this compound. It is important to note that data for this compound is significantly more limited than for its TXB2 counterpart.
| Feature | 11-dehydro-thromboxane B2 (11-dehydro-TXB2) | 11-dehydro-thromboxane B3 (this compound) |
| Precursor Fatty Acid | Arachidonic Acid (AA, omega-6) | Eicosapentaenoic Acid (EPA, omega-3) |
| Parent Thromboxane | Thromboxane A2 (TXA2) | Thromboxane A3 (TXA3) |
| Biological Activity of Parent | Potent platelet aggregator and vasoconstrictor.[3] | Weak platelet aggregator and vasoconstrictor.[4] |
| Validation as a Biomarker | Well-validated biomarker for in vivo platelet activation and cardiovascular risk.[2] | Limited validation data available. Primarily identified as a urinary metabolite following EPA administration.[1] |
| Typical Urinary Levels | ~100-600 pg/mg creatinine in healthy individuals. Levels can be significantly higher in patients with cardiovascular disease. | Data on typical urinary levels in various populations is not well established. |
| Analytical Methods | Validated and commercially available ELISA and LC-MS/MS methods.[5] | Primarily research-based LC-MS/MS methods. Commercial assays are not widely available. |
| Clinical Utility | Used to monitor aspirin efficacy and as a prognostic indicator in cardiovascular disease.[6] | Potential utility in monitoring the biochemical effect of EPA-based therapies. |
Signaling Pathways
The biological effects of thromboxanes are mediated through their interaction with thromboxane receptors (TP receptors), which are G-protein coupled receptors. The signaling cascades initiated by TXA2 and TXA3 are believed to be similar, although the potency of receptor activation differs.
Experimental Protocols
Accurate and precise quantification of 11-dehydro-thromboxane metabolites is essential for their validation as surrogate endpoints. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Protocol: Quantification of Urinary 11-dehydro-TXB2 and this compound by LC-MS/MS
This protocol is based on established methods for 11-dehydro-TXB2 and can be adapted for the simultaneous measurement of this compound.
1. Sample Collection and Preparation:
-
Collect a mid-stream urine sample.
-
To prevent in-vitro formation of thromboxanes, immediately add an appropriate inhibitor cocktail (e.g., indomethacin).
-
Centrifuge the sample to remove particulate matter.
-
Store the supernatant at -80°C until analysis.
2. Solid-Phase Extraction (SPE):
-
Acidify the urine sample to approximately pH 3 with a suitable acid (e.g., formic acid).
-
Add an internal standard (e.g., deuterated 11-dehydro-TXB2 and this compound).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the thromboxane metabolites with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).
3. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Perform detection using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound, to be optimized):
-
11-dehydro-TXB2: Precursor ion (m/z) -> Product ion (m/z)
-
d4-11-dehydro-TXB2 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
d4-11-dehydro-TXB3 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
-
4. Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Discussion and Future Directions
The validation of 11-dehydro-TXB2 as a surrogate endpoint for platelet activation and cardiovascular risk has been a significant advancement in clinical research. It allows for a non-invasive assessment of the effects of antiplatelet therapies and provides valuable prognostic information.
The potential of this compound as a surrogate endpoint is intriguing, particularly in the context of therapies aimed at increasing EPA levels. A validated this compound assay could provide a direct measure of the biochemical efficacy of such interventions, reflecting the shift from the pro-thrombotic AA pathway to the less thrombotic EPA pathway.
However, several critical gaps in our knowledge need to be addressed before this compound can be confidently used as a surrogate endpoint in clinical trials:
-
Lack of Comparative Clinical Data: There is a pressing need for studies that directly compare urinary levels of 11-dehydro-TXB2 and this compound in the same patient populations, both at baseline and after interventions with EPA.
-
Correlation with Clinical Outcomes: It is essential to establish a clear correlation between changes in this compound levels and clinically meaningful endpoints, such as major adverse cardiovascular events (MACE).
-
Standardization of Assays: The development and validation of standardized, commercially available assays for this compound are necessary to ensure comparability of results across different studies.
-
Understanding the Biology: Further research is needed to fully elucidate the biological activity of TXA3 and the factors that regulate its production and metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. labcorp.com [labcorp.com]
Safety Operating Guide
Essential Safety and Handling Guide for 11-dehydro-thromboxane B3
Audience: Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Engineering Controls
11-dehydro-TXB3 is a stable metabolite of thromboxane A2 and should be handled as a potent pharmacological compound.[1] Due to its biological activity at low concentrations, exposure can pose significant health risks.[2] The primary objective is to minimize any potential for inhalation, ingestion, or skin contact.
Engineering Controls are the first and most critical line of defense.
-
For Solids/Powders: All handling of this compound in its solid form (e.g., weighing, aliquoting, preparing stock solutions) must be conducted within a certified containment system.[3][4]
-
Primary Recommendation: A glovebox or an isolator provides the highest level of protection.[4]
-
Alternative: A vented balance enclosure or a Class II biological safety cabinet with HEPA filtration.[3] A standard fume hood may not provide sufficient protection against airborne particulates of potent compounds.
-
-
For Solutions: Handling of solutions can be performed in a certified chemical fume hood.[3]
Facility Design:
-
Work areas should have restricted access.[3]
-
Maintain negative air pressure in rooms where the compound is handled to prevent cross-contamination.[2]
Personal Protective Equipment (PPE)
Even with robust engineering controls, a comprehensive PPE protocol is mandatory.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of solutions or airborne powder.[5] Standard safety glasses are insufficient.[6] |
| Hand Protection | Double-gloving with nitrile gloves | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. Change gloves frequently, especially after direct contact with the compound.[6] |
| Body Protection | Disposable, solid-front lab coat with knit cuffs | Protects skin and personal clothing.[5][6] The solid front offers better protection against splashes, and knit cuffs prevent substances from entering the sleeves. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the compound as a powder outside of a glovebox or isolator. All personnel must be fit-tested and trained in respirator use.[6] |
| Foot Protection | Closed-toe, non-slip shoes | Protects feet from spills and dropped objects.[5] |
Step-by-Step Handling Procedures
Workflow for Handling this compound
Caption: General workflow for safely handling potent compounds like this compound.
A. Preparation of Stock Solutions (Handling Solid Compound)
-
Designate Area: Clearly designate and label the specific area within the containment system for handling this compound.
-
Pre-weigh Vials: Pre-label and tare all necessary vials and tubes before introducing the compound.
-
Don PPE: Put on all required PPE, ensuring gloves are tucked under the sleeves of the lab coat.
-
Transfer Compound: Inside the designated containment unit (e.g., glovebox), carefully transfer the required amount of solid this compound to the tared vial. Use tools like micro-spatulas. Avoid any actions that could generate dust.
-
Solubilization: Add the desired solvent to the vial containing the solid. Cap the vial securely and mix until the compound is fully dissolved. This should also be done inside the containment unit.
-
Secure and Store: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials. Store as recommended by the supplier.
B. Dilution and Use in Experiments (Handling Solutions)
-
Work in Fume Hood: All dilutions and additions of the this compound solution to experimental setups should be performed in a chemical fume hood.[3]
-
Use Safety-Engineered Sharps: If using needles and syringes, use safety-engineered sharps to prevent accidental punctures.
-
Avoid Splashes: Dispense liquids carefully to avoid generating aerosols or splashes.
Disposal Plan
Proper waste management is essential to prevent environmental contamination and accidental exposure.[3]
Waste Segregation and Disposal Protocol
Caption: Decision pathway for segregating and disposing of this compound waste.
| Waste Type | Handling and Disposal Procedure |
| Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, wipes) must be collected in a dedicated, clearly labeled, sealed plastic bag. This bag should then be placed in a designated "Potent Compound" or "Cytotoxic Waste" bin. |
| Liquid Waste | Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be leak-proof and list all chemical constituents.[3] |
| Sharps | Needles and other contaminated sharps must be placed directly into a designated sharps container for potent compounds. |
Do not mix potent compound waste with general chemical or biohazardous waste streams. Follow your institution's specific guidelines for the final disposal of potent chemical waste, which is typically handled by a professional hazardous waste management company.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or involves the powder form outside of containment, contact your institution's Environmental Health and Safety (EHS) department immediately. For small spills of a solution within a fume hood, absorb the spill with a chemical absorbent, decontaminate the area (a 1% sodium hypochlorite solution may be effective, but its compatibility should be verified), and dispose of all cleanup materials as potent compound waste.[7]
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. escopharma.com [escopharma.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
